6-phenyl-4,5-dihydropyridazin-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51995. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYMLDMYPAMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287654 | |
| Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1011-46-7 | |
| Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1011-46-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Biological Activity of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including cardiotonic, vasorelaxant, anticancer, and antimicrobial effects. This document details the synthetic methodologies, structure-activity relationships, and key experimental findings to support further research and development in this area.
Core Synthesis and Chemical Moiety
The fundamental structure of this compound serves as a versatile scaffold for chemical modifications. The primary synthetic route to this core and its derivatives involves the condensation of a β-aroylpropionic acid with hydrazine or its derivatives.[1] This reaction provides a straightforward method to construct the pyridazinone ring. Further functionalization at various positions of the phenyl ring and the pyridazinone nucleus has led to the development of a wide array of derivatives with distinct biological activities.
General Synthetic Protocol
A common method for the synthesis of this compound derivatives is as follows:
-
Reaction of β-Aroylpropionic Acid with Hydrazine Hydrate: A mixture of the appropriately substituted β-aroylpropionic acid and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol.[2]
-
Cyclization: The reaction mixture is heated to induce cyclization, leading to the formation of the this compound ring system.
-
Purification: The resulting solid is typically purified by recrystallization from a suitable solvent to yield the final product.
Further modifications, such as N-alkylation or substitution on the phenyl ring, can be carried out on the parent pyridazinone core to generate a library of derivatives.[3]
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in structured tables.
Cardiotonic and Vasorelaxant Activity
A significant area of investigation for this class of compounds is their cardiovascular effects. Many derivatives exhibit potent positive inotropic (cardiotonic) and vasorelaxant properties, often attributed to the inhibition of phosphodiesterase III (PDE-III).[4][5] Inhibition of PDE-III leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and smooth muscle relaxation.[5]
Table 1: Cardiotonic and Vasorelaxant Activity of this compound Derivatives
| Compound | Modification | Activity Type | IC50/EC50 (µM) | Reference |
| CI-930 | 5-methyl analogue of imazodan | Cardiotonic (PDE-III Inhibition) | IC50 = 0.6 | [6] |
| Compound 31 | 4,5,6,7-tetrahydrobenzimidazole analogue | Cardiotonic (PDE-III Inhibition) | IC50 = 0.15 | [6] |
| LY195115 | 1,3-dihydro-3,3-dimethyl-5-(...)-2H-indol-2-one | Cardiotonic (PDE Inhibition) | Ki = 0.08 | [7] |
| Compound 2e | 6-(4-substitutedphenyl) derivative | Vasorelaxant | EC50 = 0.1162 | [8][9] |
| Compound 2h | 6-(4-substitutedphenyl) derivative | Vasorelaxant | EC50 = 0.07154 | [8][9] |
| Compound 2j | 6-(4-substitutedphenyl) derivative | Vasorelaxant | EC50 = 0.02916 | [8][9] |
| 4-methoxyphenylhydrazide derivative (C) | 4-methoxyphenylhydrazide derivative | Vasorelaxant | IC50 = 1.204 | [10] |
| Series 4a-l | Pyridazin-3-one tethered 4-substituted thiosemicarbazide | Vasorelaxant | EC50 = 0.0117–2.2680 | [10] |
| Series 5a-l | Cyclized versions of 4a-l | Vasorelaxant | EC50 = 0.0025–2.9480 | [10] |
Anticancer Activity
Numerous this compound derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown cytotoxicity against a range of human cancer cell lines. The mechanism of action for their anticancer effects is believed to involve the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of various protein kinases.[11][12]
Table 2: Anticancer Activity of this compound Derivatives (NCI-60 Cell Line Screen)
| Compound | Modification | Cell Line | GI50 (µM) | Reference |
| Compound 2g | 6-aryl-2-(p-sulfamylphenyl) | HL-60 (TB), SR, NCI-H522, BT-549 | < 2 | [2][13] |
| Compound 43 | Quinoline moiety | PANC-1 | 2.9 | [14] |
| Compound 43 | Quinoline moiety | PACA-2 | 2.2 | [14] |
| Pyr-1 | 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl] | Various | Low µM to nM range | [11] |
| Thiourea series | Phenyl dihydropyridazinone with thiourea | B-Raf inhibition | IC50 = 0.02497–0.03559 | [14] |
| Compound 66 | Tricyclic indenopyridazinone | Renal Cancer Subpanel | 5.07 | [15] |
| Compound 66 | Tricyclic indenopyridazinone | Leukemia (MOLT-4, SR), Non-small-cell lung (NCI-H460), Colon (HCT-116), CNS (SF-295) | 3.04–4.32 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
Vasorelaxant Activity Assay (Isolated Rat Aorta)
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of 2-4 mm in length.
-
The aortic rings are mounted between two stainless steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously bubbled with 95% O2 and 5% CO2.
-
-
Experimental Procedure:
-
The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
The endothelial integrity is assessed by the relaxation response to acetylcholine in phenylephrine-pre-contracted rings.
-
A stable contraction is induced by adding a contractile agent, typically phenylephrine (1 µM) or KCl (60-80 mM).
-
Once the contraction reaches a plateau, cumulative concentrations of the test this compound derivative are added to the organ bath.
-
Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
-
Anticancer Activity Screening (NCI-60 Sulforhodamine B Assay)
-
Cell Culture and Plating:
-
The NCI-60 panel of human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
The microtiter plates are incubated for 24 hours prior to the addition of the experimental compounds.
-
-
Compound Treatment:
-
The this compound derivatives are initially screened at a single high concentration (10⁻⁵ M) against the 60 cell lines.
-
For compounds showing significant growth inhibition, a five-dose assay is performed using serial dilutions of the compound.
-
The plates are incubated for an additional 48 hours.
-
-
Sulforhodamine B (SRB) Assay:
-
After incubation, the cells are fixed in situ by adding cold trichloroacetic acid.
-
The fixed cells are washed and then stained with 0.4% (w/v) sulforhodamine B (SRB) solution.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis:
-
The percentage of growth is calculated at each drug concentration level.
-
Three dose-response parameters are calculated for each compound:
-
GI50: The drug concentration resulting in a 50% reduction in the net protein increase.
-
TGI (Total Growth Inhibition): The drug concentration resulting in zero net protein increase.
-
LC50: The drug concentration causing a 50% reduction in the protein of the initial cell inoculum.
-
-
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide range of potent biological activities. The research highlighted in this guide demonstrates their potential as cardiovascular and anticancer agents. The provided data and experimental protocols offer a solid foundation for researchers to build upon, enabling the design and synthesis of new analogues with improved potency and selectivity. Further investigations into the precise molecular targets and signaling pathways will be crucial for the clinical translation of these promising compounds.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiotonic agents. 7. Inhibition of separated forms of cyclic nucleotide phosphodiesterase from guinea pig cardiac muscle by 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones and related compounds. Structure-activity relationships and correlation with in vivo positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular structure of the dihydropyridazinone cardiotonic 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)- 2H-indol-2-one, a potent inhibitor of cyclic AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview | MDPI [mdpi.com]
The Pivotal Role of the 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Scaffold: A Deep Dive into its Structure-Activity Relationship for Cardiovascular Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-phenyl-4,5-dihydropyridazin-3(2H)-one analogs, a class of compounds that has garnered significant attention in the field of cardiovascular drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key structural modifications that influence the biological activity of these compounds, with a primary focus on their cardiotonic and vasodilatory effects. The core of their mechanism of action lies in the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for regulating cardiovascular function.
Introduction
The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a number of potent cardiotonic and vasodilatory agents. These compounds address the critical need for effective treatments for cardiovascular disorders such as congestive heart failure. Their therapeutic effect is primarily mediated through the inhibition of PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. This, in turn, enhances myocardial contractility and promotes vasodilation, resulting in an overall improvement in cardiac performance. This guide will systematically explore the SAR of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Signaling Pathway of PDE3 Inhibition
The cardiotonic and vasodilatory effects of this compound analogs are a direct consequence of their interaction with the PDE3 enzyme. The signaling cascade is initiated by the binding of these analogs to the active site of PDE3, preventing the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets. In cardiomyocytes, this leads to the phosphorylation of L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. These events collectively contribute to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart. In vascular smooth muscle cells, elevated cAMP levels and subsequent PKA activation lead to the phosphorylation of myosin light chain kinase, causing vasodilation and a reduction in both preload and afterload on the heart.
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridazinone and the phenyl rings. The following sections and tables summarize the key SAR findings from various studies.
Substitutions on the Phenyl Ring (Position 6)
Modifications at the 6-position of the pyridazinone ring, which bears the phenyl group, have a profound impact on the compound's potency and selectivity.
| R Group on Phenyl Ring | IC50 (µM) for PDE3 Inhibition | Carditonic Activity (Relative Potency) | Vasorelaxant Activity (EC50, µM) | Reference |
| 4-NH₂ | - | - | - | [1] |
| 4-NO₂ | - | - | - | [1] |
| 4-Cl | - | - | - | [1] |
| 4-OCH₃ | - | - | - | [1] |
| 4-(imidazol-1-yl) | 0.83 | Potent | - | [2] |
| 4-(4-pyridyl)amino | - | Potent | - | [3] |
Key SAR Observations for Phenyl Ring Substitutions:
-
Electron-donating and withdrawing groups: The presence of both electron-donating (e.g., -NH₂, -OCH₃) and electron-withdrawing (e.g., -NO₂, -Cl) groups at the para-position of the phenyl ring has been explored. The specific impact on activity varies depending on the overall molecular structure.
-
Heterocyclic substituents: The introduction of a heterocyclic ring, such as an imidazole or a pyridine, at the 4-position of the phenyl ring generally leads to a significant increase in PDE3 inhibitory potency and cardiotonic activity.[2][3] This suggests that these moieties may engage in additional favorable interactions within the active site of the enzyme.
Substitutions on the Dihydropyridazinone Ring
Alterations to the dihydropyridazinone core, including substitutions at the N-2 and C-5 positions, are critical for modulating the pharmacological profile of these analogs.
| Substitution Position | Substituent | IC50 (µM) for PDE3 Inhibition | Carditonic Activity (Relative Potency) | Vasorelaxant Activity (EC50, µM) | Reference |
| N-2 | H | - | - | - | [4] |
| N-2 | Methyl | - | - | - | [4] |
| N-2 | Ethyl | - | - | - | [4] |
| C-5 | H | 0.83 | - | - | [2] |
| C-5 | Methyl | 0.14 | More potent than milrinone | - | [2] |
Key SAR Observations for Dihydropyridazinone Ring Substitutions:
-
N-2 Position: Alkylation at the N-2 position of the pyridazinone ring has been investigated to explore its impact on physicochemical properties and biological activity.
-
C-5 Position: The introduction of a small alkyl group, such as a methyl group, at the C-5 position of the dihydropyridazinone ring has been shown to significantly enhance PDE3 inhibitory potency.[2] This is exemplified by the analog CI-930, which is more potent than the clinically used drug milrinone.[2] This enhancement is likely due to favorable steric interactions within the enzyme's active site.
Experimental Protocols
The evaluation of the biological activity of this compound analogs involves a series of well-established in vitro and ex vivo assays. The following are detailed protocols for the key experiments cited in the literature.
General Synthesis of this compound Analogs
The synthesis of the this compound scaffold is typically achieved through a condensation reaction between a β-aroylpropionic acid and a hydrazine derivative.
Protocol:
-
A mixture of the appropriately substituted β-aroylpropionic acid (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1.1 equivalents) is prepared in a suitable solvent such as ethanol or acetic acid.
-
The reaction mixture is heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
The final product is purified by recrystallization from an appropriate solvent system to yield the desired this compound analog.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay
This assay is used to determine the potency of the synthesized analogs in inhibiting the PDE3 enzyme. A common method is the two-step radioactive enzyme assay.
Materials:
-
Recombinant human PDE3 enzyme
-
[³H]-cAMP (substrate)
-
5'-Nucleotidase (from Crotalus atrox venom)
-
Anion-exchange resin (e.g., Dowex 1-X8)
-
Scintillation cocktail and counter
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
Protocol:
-
The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
The PDE3 enzyme is diluted in the assay buffer to a concentration that results in approximately 30-50% hydrolysis of the [³H]-cAMP substrate during the incubation period.
-
The assay is initiated by adding the PDE3 enzyme to a mixture of the test compound and [³H]-cAMP in a microcentrifuge tube.
-
The reaction mixture is incubated at 30°C for a specified time (e.g., 20 minutes).
-
The reaction is terminated by boiling the mixture for 1 minute.
-
After cooling, 5'-nucleotidase is added to the mixture and incubated for a further 10 minutes at 30°C to hydrolyze the resulting [³H]-AMP to [³H]-adenosine.
-
The mixture is then passed through an anion-exchange resin column to separate the unreacted [³H]-cAMP from the [³H]-adenosine product.
-
The eluate containing [³H]-adenosine is collected in a scintillation vial, and a scintillation cocktail is added.
-
The radioactivity is measured using a scintillation counter.
-
The percentage of PDE3 inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.
Ex Vivo Carditonic Activity Assessment (Straub's Isolated Heart Method)
This method is used to evaluate the effect of the compounds on the contractility of an isolated heart.
Materials:
-
Frog or toad
-
Straub's cannula
-
Ringer's solution (for amphibians)
-
Kymograph and recording drum (or a modern data acquisition system)
-
Test compounds
Protocol:
-
A frog or toad is pithed, and the heart is carefully excised.
-
The aorta is cannulated with a Straub's cannula, and the heart is perfused with Ringer's solution at a constant temperature and pressure.
-
The heart is allowed to stabilize, and the normal heart contractions are recorded on a kymograph or a data acquisition system.
-
The test compound is added to the perfusion fluid at various concentrations.
-
The changes in the force and rate of contraction of the heart are recorded.
-
The cardiotonic activity is expressed as the percentage increase in the amplitude of contraction compared to the baseline.
Ex Vivo Vasorelaxant Activity Assay (Isolated Rat Aortic Rings)
This assay assesses the ability of the compounds to induce relaxation in pre-constricted arterial tissue.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (a vasoconstrictor)
-
Test compounds
-
Organ bath system with isometric force transducers
Protocol:
-
The rat is euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.
-
After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, the test compound is cumulatively added to the organ bath in increasing concentrations.
-
The relaxation response is recorded as a percentage of the phenylephrine-induced contraction.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel cardiotonic and vasodilatory agents. The structure-activity relationship studies have clearly demonstrated that strategic modifications to both the phenyl and the dihydropyridazinone rings can lead to significant enhancements in PDE3 inhibitory potency and overall pharmacological activity. Specifically, the incorporation of heterocyclic moieties at the para-position of the phenyl ring and the introduction of a methyl group at the C-5 position of the pyridazinone ring are key strategies for optimizing the activity of these analogs. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new derivatives, facilitating further exploration of this important class of compounds. Future research in this area will likely focus on fine-tuning the substituent patterns to improve selectivity, pharmacokinetic properties, and overall drug-like characteristics, with the ultimate goal of developing safer and more effective therapies for cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
6-Phenyl-4,5-dihydropyridazin-3(2H)-one as a Phosphodiesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Phosphodiesterases and the Pyridazinone Scaffold
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of the 3',5'-phosphodiester bond in cAMP and cGMP, thereby terminating their signaling functions.[1] These second messengers are integral to a multitude of physiological processes, including cardiac muscle contraction, smooth muscle relaxation, inflammation, and neuronal signaling.[1] The PDE superfamily is divided into 11 families (PDE1-PDE11) based on their sequence homology, substrate specificity, and regulatory properties.[2]
The 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure has served as a foundational template for the development of numerous PDE inhibitors.[3][4] Modifications to this scaffold have led to the discovery of potent and selective inhibitors of several PDE isoforms, particularly PDE3 and PDE4.[5][6] These inhibitors have been investigated for their therapeutic potential in a range of conditions, including cardiovascular diseases and inflammatory disorders.[3][4]
Synthesis of this compound
The synthesis of the parent compound, this compound, is typically achieved through the cyclization of a γ-keto acid with hydrazine.[7]
Experimental Protocol: Synthesis from 3-Benzoylpropionic Acid
This protocol describes the synthesis of this compound from 3-benzoylpropionic acid and hydrazine hydrate.
Materials:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate (80%)
-
Ethanol
-
Reflux apparatus
-
Stirring plate
-
Filtration apparatus
-
Crystallization dishes
Procedure:
-
A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (80%, 1 mL) is prepared in ethanol (20 mL).[8]
-
The reaction mixture is heated under reflux for 3 hours.[8]
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.[8]
Phosphodiesterase Inhibition
The inhibitory activity of this compound and its derivatives against various PDE isoforms is a key determinant of their therapeutic potential. While specific IC50 values for the parent compound are not widely reported, numerous derivatives have been synthesized and evaluated, demonstrating the scaffold's utility in targeting PDEs.
Data Presentation: Inhibitory Activity of Pyridazinone Derivatives
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several derivatives of this compound against different PDE isoforms. This data highlights the potential for developing potent and selective inhibitors based on this core structure.
| Compound/Derivative | PDE Isoform | IC50 (µM) | Reference |
| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE3 | 0.07 | [6] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 0.251 | [9] |
| LASSBio-448 (a benzodioxole-based derivative) | PDE4A | 0.7 | [10] |
| LASSBio-448 (a benzodioxole-based derivative) | PDE4B | 1.4 | [10] |
| LASSBio-448 (a benzodioxole-based derivative) | PDE4C | 1.1 | [10] |
| LASSBio-448 (a benzodioxole-based derivative) | PDE4D | 4.7 | [10] |
| 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) | PDE3 | 2.5 | [11] |
Experimental Protocol: Fluorescence Polarization (FP) Assay for PDE Inhibition
This protocol outlines a general method for determining the in vitro potency of pyridazinone derivatives against PDE enzymes using a fluorescence polarization (FP) assay.[1][12] This is a robust and common method for studying enzyme kinetics and inhibitor screening.[12]
Principle: The assay is based on the principle that a small, fluorescently labeled cAMP or cGMP molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization.[1] Upon hydrolysis by a PDE enzyme to its corresponding monophosphate, a binding agent in the assay mix captures the resulting phosphate group, forming a larger complex that tumbles more slowly and thus has a higher fluorescence polarization.[1] In the presence of an inhibitor, the PDE activity is reduced, less monophosphate is produced, and the FP signal remains low.[12] The decrease in the FP signal is directly proportional to the inhibitor's potency.[12]
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3A, PDE4B, PDE5A)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Binding Agent (commercially available, specific to the assay kit)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and a non-ionic detergent)
-
Test compound (pyridazinone derivative) and a known positive control inhibitor (e.g., sildenafil for PDE5)
-
Black, low-binding 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range. Prepare similar dilutions for a positive control inhibitor.[1]
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Enzyme Addition: Dilute the recombinant PDE enzyme in assay buffer to the desired concentration. Add a specific volume (e.g., 10 µL) of the diluted enzyme to each well, except for the "no enzyme" control wells.[1]
-
Pre-incubation: Gently mix the plate and incubate for approximately 15 minutes at room temperature to allow the compounds to interact with the enzyme.[1]
-
Reaction Initiation: Prepare a solution of the fluorescently labeled substrate (e.g., FAM-cAMP) in the assay buffer. Add a specific volume (e.g., 8 µL) of the substrate solution to all wells to initiate the enzymatic reaction.[1]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Termination and Binding: Add the Binding Agent solution to all wells to stop the enzymatic reaction and allow the binding of the hydrolyzed substrate.[12]
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding agent to capture the hydrolyzed substrate.[1]
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore.[1]
Data Analysis: The raw fluorescence polarization data is used to calculate the percent inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.[1]
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound derivatives are mediated through the modulation of cAMP and cGMP signaling pathways.
PDE3 Signaling Pathway
PDE3 enzymes hydrolyze both cAMP and cGMP and are crucial in regulating cardiovascular function.[13] Inhibition of PDE3 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased cardiac contractility and vasodilation.
Caption: PDE3 signaling pathway and the site of inhibition by pyridazinone derivatives.
PDE4 Signaling Pathway
PDE4 enzymes are specific for cAMP and are predominantly expressed in inflammatory and immune cells.[12] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of PKA and Exchange Protein Activated by cAMP (EPAC), which results in a downstream anti-inflammatory response.[12]
Caption: PDE4-cAMP signaling pathway and the mechanism of action for pyridazinone inhibitors.
PDE5 Signaling Pathway
PDE5 is specific for cGMP and is highly expressed in the corpus cavernosum and pulmonary vasculature.[2] Its inhibition leads to an accumulation of cGMP, which activates Protein Kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[2]
Caption: The NO/cGMP/PDE5 signaling pathway and the inhibitory action of pyridazinone derivatives.
Experimental Workflow for PDE Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel PDE inhibitors based on the this compound scaffold.
Caption: General workflow for the discovery and development of pyridazinone-based PDE inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of potent and selective phosphodiesterase inhibitors. Although comprehensive data on the inhibitory profile of the unsubstituted parent compound is limited in the public domain, the extensive research on its derivatives clearly demonstrates the potential of this chemical class to modulate PDE activity, particularly for PDE3 and PDE4. The synthetic routes are well-established, and robust in vitro assays, such as the fluorescence polarization method detailed herein, provide a reliable means of characterizing their inhibitory potency. Future research in this area will likely focus on further optimizing the selectivity of these compounds for specific PDE isoforms to enhance their therapeutic efficacy and minimize off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 11. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
In Vitro Evaluation of Novel Pyridazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a significant pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the in vitro evaluation of novel pyridazinone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate understanding and further research in this field.
Anticancer Activity
Pyridazinone derivatives have shown considerable potential as anticancer agents, with various studies demonstrating their cytotoxic effects against a range of cancer cell lines.[4][5][6][7] The mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2.[4]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected novel pyridazinone derivatives from various studies.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Growth Inhibition (%) | Reference |
| 8f | Melanoma, NSCLC, Prostate, Colon | NCI-60 Screen | - | 62.21 - 100.14 | [4] |
| 10l | Melanoma, NSCLC, Prostate, Colon | NCI-60 Screen | 1.66 - 100 | 62.21 - 100.14 | [4][7] |
| 17a | Melanoma, NSCLC, Prostate, Colon | NCI-60 Screen | - | 62.21 - 100.14 | [4] |
| 5b | Murine P815 Mastocytoma | Cytotoxicity Assay | 0.40 µg/mL | - | [6] |
| 39 | Prostate Cancer PC3 | EED Inhibition | 0.62 | - | [8] |
Experimental Protocols: Anticancer Assays
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The pyridazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]
This assay determines the ability of the pyridazinone derivatives to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
-
Enzyme and Substrate: Recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a synthetic peptide) are used.
-
Assay Buffer: The reaction is carried out in a kinase assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the VEGFR-2 enzyme in the assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[4]
Visualization: Anticancer Mechanism and Workflow
Experimental workflow for anticancer evaluation.
VEGFR-2 signaling pathway inhibition.
Antimicrobial Activity
Several novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[4][10][11][12][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazinone derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µM or µg/mL) | Reference |
| 7 | S. aureus (MRSA) | 7.8 µM | [10] |
| 7 | P. aeruginosa | 7.8 µM | [10] |
| 7 | A. baumannii | 7.8 µM | [10] |
| 13 | A. baumannii | 3.74 µM | [10] |
| 13 | P. aeruginosa | 7.48 µM | [10] |
| 3 | S. aureus (MRSA) | 4.52 µM | [10] |
| 10h | S. aureus | 16 µg/mL | [4] |
| 8g | C. albicans | 16 µg/mL | [4] |
| 3b | C. albicans | 12.5 µg/mL | [13] |
| 3c | A. niger | 12.5 µg/mL | [13] |
Experimental Protocols: Antimicrobial Assays
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The pyridazinone derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This method is used for qualitative antimicrobial susceptibility testing.
-
Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around the disc.
Visualization: Antimicrobial Screening Workflow
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. sarpublication.com [sarpublication.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Discovery and Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of the heterocyclic compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This pyridazinone derivative serves as a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities, most notably as a cardiotonic agent. This document details the primary synthetic routes, experimental protocols, and the key signaling pathways associated with its mechanism of action.
Discovery and Significance
The 4,5-dihydropyridazin-3(2H)-one core structure has been a subject of chemical synthesis for many decades, with one of the earliest descriptions of this class of compounds dating back to the work of Overend and Wiggings in 1947. However, the specific synthesis of this compound has been a cornerstone in the development of various biologically active molecules. The most prevalent and established method for its synthesis involves the cyclocondensation of a γ-keto acid with a hydrazine derivative.[1] This foundational reaction has been adapted and refined over the years to produce a multitude of derivatives with diverse pharmacological properties.
The significance of this compound lies in its role as a versatile pharmacophore. Derivatives of this core structure have been investigated for their potential as cardiotonic, anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] Its ability to modulate biological systems, particularly the cardiovascular system, has made it a molecule of great interest in drug discovery and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of 3-benzoylpropionic acid with hydrazine hydrate.[5] This reaction proceeds via a cyclocondensation mechanism.
General Reaction Scheme
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of this compound.
Materials:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate (80-99%)
-
Ethanol (95% or absolute)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-benzoylpropionic acid (0.1 mol) in ethanol (150 mL).
-
To this solution, add hydrazine hydrate (0.2 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into a beaker containing ice-cold water (300 mL) with constant stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Representative data is summarized in the table below.
| Parameter | Typical Value |
| Appearance | White to off-white crystalline solid |
| Yield | 75-90% |
| Melting Point | 148-152 °C |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1670 (C=O), ~1600 (C=C aromatic) |
| ¹H NMR (CDCl₃) | δ ~2.6 (t, 2H), ~2.9 (t, 2H), ~7.4-7.8 (m, 5H), ~9.0 (s, 1H) |
| Mass Spec (m/z) | [M+H]⁺ = 175.08 |
Biological Activities and Mechanism of Action
This compound and its derivatives exhibit a range of biological activities. The most prominent of these is its cardiotonic effect, which is primarily mediated through the inhibition of phosphodiesterase III (PDE3).
Cardiotonic Activity and PDE3 Inhibition
As a positive inotropic agent, this compound increases the contractility of the heart muscle. This effect is achieved by inhibiting the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiomyocytes. The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates calcium channels, leading to an increased influx of calcium ions and enhanced cardiac muscle contraction.
Caption: Signaling pathway of this compound as a PDE3 inhibitor.
Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have also been shown to possess antimicrobial and anti-inflammatory properties. The antimicrobial activity is typically evaluated against a panel of bacteria and fungi, with minimum inhibitory concentrations (MIC) being determined. The anti-inflammatory effects are often assessed through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.
Summary of Biological Activity Data
The following table summarizes representative quantitative data for the biological activities of this compound and its derivatives from various studies.
| Activity | Assay | Test Organism/Cell Line | Result (e.g., IC₅₀, MIC) | Reference Compound |
| Cardiotonic | PDE3 Inhibition | Isolated rabbit heart | IC₅₀ = 0.5 - 5 µM | Digoxin |
| Antibacterial | Disc Diffusion / Broth Dilution | S. aureus, E. coli | MIC = 16 - 64 µg/mL | Gentamicin |
| Antifungal | Broth Dilution | C. albicans | MIC = 16 - 128 µg/mL | Fluconazole |
| Anti-inflammatory | COX-2 Inhibition | RAW264.7 macrophages | IC₅₀ = 0.3 - 10 µM | Celecoxib |
| Anticancer | NCI-60 Cell Line Screen | Various human cancer cell lines | GI₅₀ < 10 µM for some derivatives | Doxorubicin |
Note: The values presented are a range compiled from various studies on derivatives of the core compound and are for illustrative purposes.
Experimental Protocols for Biological Assays
In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay
This protocol outlines a common method for determining the PDE3 inhibitory activity of a compound.
Principle:
The assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE3 enzyme. This is often done using a fluorescence polarization (FP) assay. A fluorescently labeled cAMP derivative is used as a substrate. When hydrolyzed by PDE3, the resulting fluorescent monophosphate binds to a binding agent, causing an increase in fluorescence polarization. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.
Procedure:
-
Prepare serial dilutions of the test compound (e.g., in DMSO).
-
In a 384-well microplate, add the test compound dilutions, a positive control (known PDE3 inhibitor), and a negative control (solvent).
-
Add a solution of recombinant human PDE3 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a fluorescently labeled cAMP substrate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding a binding agent.
-
Incubate for an additional 30 minutes for the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly onto the surface of an agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc.
-
Compare the zone of inhibition to that of a standard antibiotic.
In Vitro Anti-inflammatory Assay (COX Inhibition)
Procedure:
-
Culture RAW264.7 macrophage cells in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS).
-
Incubate for 24 hours.
-
Measure the production of prostaglandin E2 (PGE₂) in the cell supernatant using an ELISA kit as an indicator of COX-2 activity.
-
Determine the IC₅₀ value for the inhibition of PGE₂ production.
Conclusion
This compound is a synthetically accessible and pharmacologically significant heterocyclic compound. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for the development of new therapeutic agents. The well-established cardiotonic activity, mediated through PDE3 inhibition, provides a clear mechanism of action and a basis for further optimization. The emerging evidence of its antimicrobial and anti-inflammatory potential further broadens its therapeutic horizons. This guide provides a comprehensive foundation for researchers and drug development professionals working with this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate [frontiersin.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Spectroscopic analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (IR, NMR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide covers infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characterization. Due to the limited availability of published, comprehensive spectral data for this specific molecule, this guide presents expected spectral characteristics based on its structure and data from closely related analogs.
Introduction
This compound (CAS No. 1011-46-7) belongs to the pyridazinone class of compounds, which are known for their diverse pharmacological activities. Accurate structural elucidation and characterization are crucial for its development in pharmaceutical applications. This document outlines the standard spectroscopic methods for this purpose.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium, Broad | N-H stretching (amide) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1670 | Strong | C=O stretching (amide) |
| ~1600 | Medium | C=N stretching |
| 1600-1450 | Medium to Weak | C=C stretching (aromatic) |
| ~1400 | Medium | CH₂ bending |
| 770-730 and 710-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Table 2: ¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | m | 2H | Aromatic protons (ortho to phenyl group) |
| ~7.40 | m | 3H | Aromatic protons (meta and para to phenyl group) |
| ~2.90 | t | 2H | CH₂ (C5) |
| ~2.60 | t | 2H | CH₂ (C4) |
| Broad | s | 1H | NH |
Table 3: ¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (C3) |
| ~150 | C=N (C6) |
| ~135 | Aromatic C (quaternary) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~30 | CH₂ (C5) |
| ~25 | CH₂ (C4) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 174 | High | [M]⁺ (Molecular Ion) |
| 105 | Medium | [C₆H₅CO]⁺ |
| 103 | Medium | [C₆H₅N₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Clean the crystal and anvil thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology (¹H and ¹³C NMR):
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, ensuring appropriate shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the reference.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of the target compound.
Signaling Pathway (Hypothetical)
As this compound derivatives are explored for various biological activities, a hypothetical signaling pathway interaction is depicted below.
Caption: A hypothetical signaling pathway for a pyridazinone derivative.
An In-depth Technical Guide on the Physicochemical Properties of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This pyridazinone derivative is a key scaffold in medicinal chemistry, with its analogues exhibiting a range of biological activities, including cardiotonic, anti-inflammatory, antimicrobial, and anticancer effects. A thorough understanding of its physicochemical characteristics is paramount for its development in pharmaceutical applications, influencing aspects from formulation to bioavailability.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for the design of effective drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [2] |
| CAS Number | 1011-46-7 | [1][2][3][4][5] |
| Melting Point | 151-154 °C | [2] |
| Appearance | White to off-white crystalline solid | [1] |
Solubility Profile
The solubility of this compound has been determined in various neat and binary solvent systems. The compound is characterized by its poor aqueous solubility.[6][7] The mole fraction solubilities (xₑ) in several common pharmaceutical solvents at different temperatures are presented below.
Table 1: Mole Fraction Solubility (xₑ x 10²) of this compound in Neat Solvents at Various Temperatures.
| Solvent | 293.2 K | 298.2 K | 303.2 K | 308.2 K | 313.2 K |
| Water | 0.000075 | 0.000093 | 0.000116 | 0.000139 | 0.000161 |
| Ethanol | 0.441 | 0.499 | 0.569 | 0.628 | 0.696 |
| Isopropyl Alcohol (IPA) | 0.409 | 0.463 | 0.531 | 0.589 | 0.651 |
| 1-Butanol | 0.498 | 0.569 | 0.645 | 0.701 | 0.768 |
| 2-Butanol | 0.511 | 0.581 | 0.654 | 0.713 | 0.778 |
| Ethylene Glycol (EG) | 0.691 | 0.783 | 0.889 | 0.987 | 1.09 |
| Propylene Glycol (PG) | 0.652 | 0.739 | 0.841 | 0.931 | 1.03 |
| Ethyl Acetate (EA) | 0.941 | 1.06 | 1.19 | 1.31 | 1.45 |
| Polyethylene Glycol 400 (PEG 400) | 5.51 | 6.22 | 7.04 | 7.78 | 8.47 |
| Transcutol® | 35.1 | 39.6 | 44.5 | 48.7 | 52.4 |
| Dimethyl Sulfoxide (DMSO) | 48.9 | 53.8 | 58.6 | 63.2 | 67.7 |
Data compiled from studies on the solubility of this compound and its closely related analogue, 6-phenylpyridazin-3(2H)-one. The trend of solubility is reported to be similar for both compounds.[6][7]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of β-benzoylpropionic acid with hydrazine hydrate.[8][9]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Reflux apparatus
-
Beakers, flasks, and filtration equipment
Procedure:
-
A mixture of β-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (2 equivalents) is prepared in absolute ethanol.
-
The reaction mixture is refluxed for approximately 4-6 hours.
-
The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.
-
The resulting solid is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.
References
- 1. CAS 1011-46-7: 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone [cymitquimica.com]
- 2. This compound , 95+% , 1011-46-7 - CookeChem [cookechem.com]
- 3. CAS # 1011-46-7, 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone, 1,4,5,6-Tetrahydro-3-phenyl-6-pyridazinone, 6-Phenyl-4,5-dihydropyridazin-3-one, LY 032542, NSC 51995 - chemBlink [ww.chemblink.com]
- 4. This compound | 1011-46-7 | Benchchem [benchchem.com]
- 5. 1011-46-7|this compound|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 9. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazinone Core: A Privileged Scaffold in Modern Medicinal Chemistry
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its versatile structure allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This guide provides an in-depth review of pyridazinone derivatives, focusing on their applications in oncology, inflammation, and cardiovascular diseases, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Therapeutic Applications of Pyridazinone Derivatives
Pyridazinone-based compounds have demonstrated significant potential across multiple therapeutic areas, owing to their ability to interact with a variety of biological targets.[2][3]
Anticancer Activity
Pyridazinone derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[4][5] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is essential for tumor growth and metastasis.[5]
Table 1: Anticancer Activity of Selected Pyridazinone Derivatives
| Compound | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |
| Pyridazinone Derivative 10l | A549/ATCC (NSCLC) | GI50 | 1.66 - 100 | [5] |
| Pyridazinone Derivative 17a | Various | VEGFR-2 Inhibition | - | [5] |
| Pyridazinone Derivative 8f | Melanoma, NSCLC, Prostate, Colon | Growth Inhibition | - | [5] |
| Pyridazinone Derivative 4aa | Saos-2 (Osteosarcoma) | Mitochondrial Activity | < 10 | [6] |
| Pyridazinone Derivative 4ba | Saos-2 (Osteosarcoma) | Mitochondrial Activity | < 10 | [6] |
| Pyridazinone Derivative 4aa | MNNG (Osteosarcoma) | Mitochondrial Activity | < 50 | [6] |
| Pyridazinone Derivative 4ba | MNNG (Osteosarcoma) | Mitochondrial Activity | < 50 | [6] |
| Pyrazolo-pyridazine Derivative 4 | HepG-2 (Liver) | Cytotoxicity | - | [7] |
| Pyrazolo-pyridazine Derivative 4 | HCT-116 (Colorectal) | Cytotoxicity | - | [7] |
| Pyrazolo-pyridazine Derivative 4 | MCF-7 (Breast) | Cytotoxicity | - | [7] |
NSCLC: Non-Small Cell Lung Cancer; GI50: Growth Inhibition 50%
The VEGFR-2 signaling pathway is a primary target for many pyridazinone-based anticancer agents. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream cascades like the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration.[8][9][10] Pyridazinone inhibitors block this process, thereby inhibiting angiogenesis.
Anti-inflammatory Activity
Pyridazinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][11][12] This selectivity for COX-2 over COX-1 is a key advantage, as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Table 2: In Vitro COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6b | 0.18 | >1 | 6.33 | [11] |
| Compound 4c | 0.26 | >1 | - | [11] |
| Compound 9a | 0.0155 | 0.33 | 21.29 | [12] |
| Compound 16b | 0.0169 | 0.315 | 18.63 | [12] |
| Compound 20d | 0.01835 | - | - | [13] |
| Compound 20f | 0.01932 | - | - | [13] |
| Compound 51b | 0.01556 | - | - | [13] |
| Celecoxib (Reference) | 0.35 | - | - | [11] |
| Celecoxib (Reference) | 0.01779 | 0.32 | 17.98 | [12] |
The anti-inflammatory action of these compounds is also mediated by the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the reduction of nitric oxide (NO) production.[5][14] This is often linked to the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[2][15][16]
Cardiovascular Effects
Certain pyridazinone derivatives, such as pimobendan and levosimendan, are used clinically for their cardiovascular benefits.[7][17] These compounds often act as calcium sensitizers and selective inhibitors of phosphodiesterase 3 (PDE3).[7][18] PDE3 inhibition in cardiac muscle leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic (increased contractility) effect.[19][20] In vascular smooth muscle, PDE3 inhibition increases cyclic GMP (cGMP), leading to vasodilation.[20]
Table 3: Cardiovascular Activity of Selected Pyridazinone Derivatives
| Compound | Target | Activity | IC50 Value (µM) | Reference |
| Pimobendan | PDE3 | Inhibition | - | [18] |
| Levosimendan | Calcium Sensitizer, PDE3 Inhibitor | - | - | [21] |
| CI-930 | PDE3 | Inhibition | - | [7] |
| MCI-154 | PDE3 | Inhibition | - | [7] |
| Compound 40 | Platelet Aggregation | Inhibition | 15 | [7] |
The dual action of positive inotropy and vasodilation makes these drugs effective in the management of heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. purformhealth.com [purformhealth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorbyt.com [biorbyt.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijrar.org [ijrar.org]
- 19. ahajournals.org [ahajournals.org]
- 20. Novel approaches to targeting PDE3 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry, from the readily available starting material β-benzoylpropionic acid. The synthesis involves a straightforward one-step cyclocondensation reaction with hydrazine hydrate. This protocol includes information on reaction setup, monitoring, work-up, and purification. Additionally, comprehensive characterization data and visualizations of the chemical pathway and experimental workflow are provided to aid researchers in the successful synthesis and identification of the target compound.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. These activities include cardiotonic, antihypertensive, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of a wide range of biologically active molecules. This document outlines a reliable and reproducible method for the preparation of this key synthetic building block.
Chemical Reaction Pathway
The synthesis of this compound is achieved through the reaction of β-benzoylpropionic acid with hydrazine hydrate. The reaction proceeds via a cyclocondensation mechanism where the hydrazine reacts with the keto and carboxylic acid functionalities of the starting material to form the stable six-membered dihydropyridazinone ring.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (80-99% solution)
-
Ethanol (absolute)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven or air dry to a constant weight.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| β-Benzoylpropionic acid | 178.18 | 0.05 | 8.91 | - | 1.0 |
| Hydrazine hydrate (~80%) | 50.06 (as hydrate) | 0.055 | 2.75 | ~2.7 | 1.1 |
| Ethanol | - | - | - | 100 | - |
| Reaction Conditions | |||||
| Temperature (°C) | ~78 (Reflux) | ||||
| Reaction Time (h) | 4 - 6 |
Table 2: Characterization Data for this compound
| Property | Observed Value |
| Appearance | White to off-white solid |
| Yield (%) | Typically > 80% after recrystallization |
| Melting Point (°C) | 150-153 |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1600 (C=N stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~2.6 (t, 2H, CH₂), ~2.9 (t, 2H, CH₂), ~7.4-7.8 (m, 5H, Ar-H), ~9.5 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~25 (CH₂), ~28 (CH₂), ~125-135 (aromatic carbons), ~150 (C=N), ~170 (C=O) |
| Mass Spec (m/z) | Expected [M]+ at 174.08 |
Note: The exact values for spectroscopic data may vary slightly depending on the solvent and instrument used.
Potential Biological Signaling Pathway Involvement
Pyridazinone derivatives have been reported to exhibit cardiotonic effects, often through the inhibition of phosphodiesterase 3 (PDE3). PDE3 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in increased cardiac contractility and vasodilation. The this compound core is a key pharmacophore in several PDE3 inhibitors.
Caption: Potential signaling pathway of pyridazinone derivatives as PDE3 inhibitors.
Conclusion
The protocol described herein provides a robust and efficient method for the synthesis of this compound. This compound is a valuable building block for the development of novel therapeutic agents. The provided characterization data and visualizations will be a useful resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Application Notes and Protocols for the Synthesis of Substituted 6-Phenyl-pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of substituted 6-phenyl-pyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including cardiotonic, antifungal, and enzyme inhibitory effects.[1][2][3] The following sections outline common synthetic strategies, detailed experimental procedures, and purification methods, supported by quantitative data and visual workflows.
I. Overview of Synthetic Strategies
The synthesis of the 6-phenyl-pyridazinone core can be primarily achieved through the cyclocondensation of a γ-ketoacid with a hydrazine derivative. A common and commercially available starting material for this is β-benzoylpropionic acid.[4][5] Subsequent modifications of the pyridazinone ring, such as halogenation followed by nucleophilic substitution, allow for the introduction of various substituents and the generation of diverse chemical libraries for drug discovery.[2][6]
A general workflow for the synthesis and purification of these derivatives is depicted below. The choice of specific reagents and conditions will depend on the desired substitutions on the pyridazinone ring.
Caption: General experimental workflow for synthesis and purification.
II. Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of the foundational this compound from β-benzoylpropionic acid and hydrazine hydrate.[4][5]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.[4]
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[4]
-
Reflux the reaction mixture for 4-6 hours.[4]
-
Monitor the progress of the reaction using TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.[4]
-
Collect the solid precipitate by vacuum filtration.[4]
-
Wash the collected solid with a small amount of cold ethanol.[4]
-
Dry the product under a vacuum to obtain pure this compound.[4]
Protocol 2: Synthesis of 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine
This protocol details the chlorination of a pyridazinone derivative using phosphorus oxychloride.[6]
Materials:
-
4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (4%)
-
Crushed ice
-
Beaker
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, add 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (1 equivalent) to phosphorus oxychloride (10 mL per 0.01 mol of starting material).[6]
-
Reflux the mixture for 4 hours.[6]
-
After cooling, carefully pour the reaction mixture onto crushed ice.[6]
-
Neutralize the solution with a 4% sodium hydroxide solution, which will cause the product to precipitate.[6]
-
Collect the precipitate by filtration and wash it with water.[6]
-
Recrystallize the crude product from benzene to yield pure 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine.[6]
Protocol 3: N-Alkylation of 5-Chloro-6-phenylpyridazin-3(2H)-one
This protocol describes the synthesis of N-substituted pyridazinone derivatives.[2]
Materials:
-
5-Chloro-6-phenylpyridazin-3(2H)-one
-
Appropriate alkylating agent (e.g., ethyl 2-bromoacetate, 2-fluorobenzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a solution of 5-chloro-6-phenylpyridazin-3(2H)-one (1 equivalent) in acetone, add potassium carbonate (as a base).
-
Add the desired alkylating agent (1.1 equivalents).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
After cooling, filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the N-alkylated derivative.
III. Purification and Characterization
Purification of the synthesized pyridazinone derivatives is crucial to remove unreacted starting materials, reagents, and by-products.[7]
Recrystallization: This technique is suitable for purifying solid products.[7]
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, benzene).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[7]
-
Dry the purified crystals under a vacuum.[7]
Column Chromatography: This method is used for purifying complex mixtures or oily products.[7]
-
Prepare a silica gel column with an appropriate solvent system (eluent), often a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.[7]
Characterization: The purity and structure of the final compounds should be confirmed using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[2][6]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[2][6]
-
Mass Spectrometry (MS): To determine the molecular weight.[6]
IV. Quantitative Data Summary
The following tables summarize the reported yields for the synthesis of various substituted 6-phenyl-pyridazinone derivatives under different reaction conditions.
Table 1: Synthesis of Pyridazinone Cores
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid and Hydrazine Hydrate | Reflux in ethanol | This compound | 85 | [4] |
| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones and Hydrazine Hydrate | Reflux in absolute ethanol | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | - | [6] |
Table 2: Synthesis of Substituted Pyridazinone Derivatives
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | 86 | [6] |
| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine Hydrate | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 55 | [6] |
| 5-Chloro-6-phenylpyridazin-3(2H)-one | Ethyl 2-bromoacetate | Ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate | 72 | [2] |
| 5-Chloro-6-phenylpyridazin-3(2H)-one | 2-Fluorobenzyl chloride | 2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | 60 | [2] |
| 5-Chloro-6-phenylpyridazin-3(2H)-one | 4-Iodobenzyl chloride | 2-(4-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | 79 | [8] |
| 5-formyl-6-phenyl-3(2H)-pyridazinone | Sodium cyanide, Manganese dioxide | 4-cyano-5-methoxycarbonyl-6-phenyl-3(2H)-pyridazinone | 85-90 | [9] |
V. Biological Activities and Signaling Pathways
Substituted 6-phenyl-pyridazinone derivatives have been investigated for a range of biological activities. For instance, certain derivatives act as selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for the treatment of neurodegenerative diseases. Others have shown promise as cardiotonic agents.[1][3] The development of these compounds often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific biological targets.
Below is a conceptual diagram illustrating the relationship between the synthesized compounds and their potential therapeutic applications.
Caption: From synthesis to potential therapeutic applications.
References
- 1. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Application of 6-phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been synthesized and evaluated for their potential as therapeutic agents, with a significant focus on their application as anticancer agents. These compounds have shown promising cytotoxicity against a variety of cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.
This document provides a comprehensive overview of the application of this compound derivatives in cancer research. It includes a summary of their cytotoxic activity, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Cytotoxic Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives of this compound against a panel of human cancer cell lines. The data is presented as GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration) values, providing a quantitative measure of the compounds' potency.
Table 1: Anticancer Activity of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives
| Compound | Cancer Cell Line | Cell Line Type | GI50 (µM) | Reference |
| 2g | HL-60 (TB) | Leukemia | < 2 | [1][2] |
| SR | Leukemia | < 2 | [1][2] | |
| NCI-H522 | Non-Small Cell Lung Cancer | < 2 | [1][2] | |
| BT-549 | Breast Cancer | < 2 | [1][2] | |
| 2h | SR | Leukemia | < 0.1 | [3] |
| NCI-H522 | Non-Small Cell Lung Cancer | < 0.1 | [3] | |
| CCRF-CEM | Leukemia | < 1.0 | [3] | |
| HL-60 (TB) | Leukemia | < 1.0 | [3] | |
| K-562 | Leukemia | < 1.0 | [3] | |
| MOLT-4 | Leukemia | < 1.0 | [3] | |
| RPMI-8226 | Leukemia | < 1.0 | [3] | |
| NCI-H460 | Non-Small Cell Lung Cancer | < 1.0 | [3] | |
| HCT-116 | Colon Cancer | < 1.0 | [3] | |
| HCT-15 | Colon Cancer | < 1.0 | [3] | |
| HT29 | Colon Cancer | < 1.0 | [3] | |
| KM12 | Colon Cancer | < 1.0 | [3] | |
| SW-620 | Colon Cancer | < 1.0 | [3] | |
| SF-295 | CNS Cancer | < 1.0 | [3] | |
| MALME-3M | Melanoma | < 1.0 | [3] | |
| M14 | Melanoma | < 1.0 | [3] | |
| MDA-MB-435 | Melanoma | < 1.0 | [3] | |
| SK-MEL-5 | Melanoma | < 1.0 | [3] | |
| OVCAR-3 | Ovarian Cancer | < 1.0 | [3] | |
| NCI/ADR-RES | Ovarian Cancer | < 1.0 | [3] | |
| MCF-7 | Breast Cancer | < 1.0 | [3] |
Table 2: Cytotoxic Activity of Other Pyridazin-3(2H)-one Derivatives
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 6f | MCF-7 | Breast Cancer | 14.5 | [4][5] |
| P815 | Murine Mastocytoma | 35 | [4][5] | |
| C36 | MCF-7 | Breast Cancer | 1.8 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and proliferation in response to treatment with pyridazinone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
Pyridazinone derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyridazinone derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
Pyridazinone derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyridazinone derivative at various concentrations for the desired time.
-
Cell Harvesting: Collect all cells, including floating and adherent cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol describes the detection of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and caspases, by Western blotting.
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
Pyridazinone derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the pyridazinone derivative, then wash with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Plausible signaling pathway of pyridazinone derivatives in cancer cells.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow: Apoptosis (Annexin V/PI) Assay
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
References
Application Notes and Protocols: 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a Cardiotonic Agent in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its derivatives represent a class of molecules with significant potential as cardiotonic agents. These compounds have been investigated for their positive inotropic effects, which are primarily attributed to the selective inhibition of phosphodiesterase III (PDE3). This mechanism leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac muscle cells, resulting in enhanced contractility. This document provides a summary of the available data on related compounds, detailed protocols for key in vitro and ex vivo experiments, and diagrams illustrating the proposed mechanism of action and experimental workflows.
Note: Quantitative data for the parent compound, this compound, is limited in publicly available literature. The data presented here is for structurally related and more potent derivatives, which serve as a strong indicator of the parent compound's activity profile.
Data Presentation
The following tables summarize the cardiotonic and PDE3 inhibitory activities of various this compound derivatives in different animal models.
Table 1: In Vitro Phosphodiesterase III (PDE3) Inhibitory Activity of Derivatives
| Compound Name/Reference | Source of PDE3 | IC50 (µM) |
| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one[1] | Cat Heart | 0.07 |
| Pimobendan[2][3] | Human | 0.32 |
| Cilostazol[2] | Human | 0.2 |
| Milrinone[2] | Human | 2.1 |
Table 2: In Vivo and Ex Vivo Cardiotonic Effects of Derivatives
| Compound Name/Reference | Animal Model | Parameter Measured | Effective Dose/Concentration |
| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one[1] | Anesthetized Cat (in vivo) | Increase in dLVP/dtmax | ED50 = 0.02 µmol/kg |
| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones (General Class)[4] | Dog (in vivo) | Dose-related increase in myocardial contractility | Data not specified |
| Various derivatives[5] | Isolated Toad Heart | Clear cardiotonic effect | Compared favorably to Levosimendan |
Signaling Pathway
The primary mechanism of action for this class of compounds is the inhibition of PDE3 in cardiomyocytes.
References
- 1. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anti-inflammatory Activity of Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of novel anti-inflammatory agents is therefore a critical area of pharmaceutical research. Pyridazinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory potential.[2][3] These compounds have been investigated for their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.[2][4][5]
These application notes provide a comprehensive overview of standard in vitro assays to characterize and quantify the anti-inflammatory activity of novel pyridazinone compounds. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Key In Vitro Anti-inflammatory Assays
A panel of in vitro assays is crucial for the initial screening and characterization of the anti-inflammatory properties of pyridazinone compounds. These assays are designed to assess a compound's ability to modulate key inflammatory mediators and pathways in a controlled cellular environment.
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
Principle: This assay is a cornerstone for screening anti-inflammatory compounds.[6][7] Murine macrophage cell lines, such as RAW 264.7, are stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory trigger, to produce nitric oxide (NO), a key pro-inflammatory mediator.[6][8] The anti-inflammatory potential of a test compound is determined by its ability to inhibit this NO production. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][9] A concurrent cell viability assay is essential to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not cytotoxicity.[6][10]
Cyclooxygenase (COX) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3] This in vitro assay measures the ability of pyridazinone compounds to inhibit the activity of purified COX-1 and COX-2 enzymes. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[4][11] Lower IC50 values indicate higher potency.
Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
Principle: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are critical mediators of the inflammatory response.[2][12] This assay evaluates the ability of test compounds to inhibit the secretion of these cytokines from LPS-stimulated macrophages. The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using a highly sensitive and specific method like the Enzyme-Linked Immunosorbent Assay (ELISA).[12][13][14]
Nuclear Factor-kappa B (NF-κB) Activation Assay
Principle: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and COX-2.[1][15][16] The NF-κB signaling pathway is a key target for anti-inflammatory drug development.[1][17] This assay assesses the ability of pyridazinone compounds to inhibit the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus like LPS.[18][19]
Data Presentation
Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Inhibition of Nitric Oxide Production and Cell Viability
| Compound ID | Concentration (µM) | % NO Inhibition (Mean ± SD) | % Cell Viability (Mean ± SD) |
| Pyridazinone A | 1 | 15.2 ± 2.1 | 98.5 ± 3.4 |
| 10 | 45.8 ± 3.5 | 95.1 ± 4.2 | |
| 50 | 85.3 ± 4.1 | 92.7 ± 3.9 | |
| Positive Ctrl | 10 | 90.1 ± 2.8 | 96.3 ± 2.5 |
| (e.g., L-NMMA) |
Table 2: Cyclooxygenase (COX) Inhibitory Activity
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyridazinone B | >100 | 5.2 | >19.2 |
| Pyridazinone C | 15.8 | 1.8 | 8.8 |
| Celecoxib | 50.0 | 0.05 | 1000 |
| (Reference) |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound ID | Concentration (µM) | % TNF-α Inhibition (Mean ± SD) | % IL-6 Inhibition (Mean ± SD) |
| Pyridazinone D | 10 | 25.6 ± 3.3 | 30.1 ± 4.5 |
| 50 | 75.1 ± 5.1 | 80.5 ± 6.2 | |
| Dexamethasone | 1 | 92.3 ± 2.9 | 95.8 ± 3.1 |
| (Reference) |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[7]
2. Compound Treatment:
-
Prepare various concentrations of the pyridazinone test compounds in serum-free DMEM.[6]
-
Pre-treat the cells with the test compounds for 1 hour.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, a known NOS inhibitor).
3. LPS Stimulation:
4. Nitrite Quantification (Griess Assay):
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.[6][7]
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6][20]
-
Incubate at room temperature for 10-15 minutes, protected from light.[6][21]
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.[7]
5. Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 10-20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.[10][22][23]
-
Incubate for 4 hours at 37°C.[10]
-
Remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[22][24]
-
Shake the plate for 15 minutes to ensure complete dissolution.[22]
-
Measure the absorbance at 570 nm.[23]
Caption: Experimental workflow for the LPS-induced nitric oxide production assay.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer).
-
Dilute purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Prepare a solution of arachidonic acid (substrate) and a colorimetric probe.
2. Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add various concentrations of the pyridazinone test compounds.[4] Include a vehicle control (DMSO) and a known COX inhibitor (e.g., Celecoxib) as a positive control.[4]
-
Add the diluted COX-1 or COX-2 enzyme to each well.[4]
-
Pre-incubate for a short period (e.g., 10 minutes) at 37°C.[4]
-
Initiate the reaction by adding the arachidonic acid substrate.[4]
-
Incubate for a specific time (e.g., 5-10 minutes) at 37°C.
3. Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.[4]
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Protocol 3: ELISA for TNF-α and IL-6
1. Cell Culture and Treatment:
-
Follow steps 1-3 of Protocol 1 to culture, seed, and treat RAW 264.7 cells with pyridazinone compounds and LPS.
2. Sample Collection:
-
After the 24-hour incubation, collect the cell culture supernatants.[7]
3. ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions.[12][13] The general steps are as follows: a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate. b. Wash the plate to remove unbound antibody. c. Add the collected cell culture supernatants and standards to the wells and incubate.[7] d. Wash the plate. e. Add a biotinylated detection antibody and incubate.[7] f. Wash the plate. g. Add a streptavidin-enzyme conjugate (e.g., HRP) and incubate. h. Wash the plate. i. Add a substrate solution to develop a colorimetric signal. j. Stop the reaction with a stop solution. k. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[25]
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition for each compound treatment compared to the LPS-stimulated control.
Signaling Pathways
Caption: Simplified NF-κB signaling pathway and potential inhibition by pyridazinones.
Caption: Cyclooxygenase (COX) signaling pathway and inhibition by pyridazinones.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sarpublication.com [sarpublication.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 18. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity | MDPI [mdpi.com]
- 19. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 24. broadpharm.com [broadpharm.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of 6-phenyl-4,5-dihydropyridazin-3(2H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-phenyl-4,5-dihydropyridazin-3(2H)-one and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of cardiovascular diseases.[1][2] These compounds have demonstrated notable vasodilator and cardiotonic effects, primarily attributed to their inhibitory action on phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[3][4][5] Inhibition of these enzymes leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in signaling pathways that regulate vascular tone and cardiac contractility.[4] This mechanism of action makes the this compound scaffold a promising starting point for the discovery of novel therapeutic agents for conditions such as hypertension and heart failure.[6]
High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify promising lead compounds.[7][8] These application notes provide detailed protocols for the high-throughput screening of this compound libraries to identify potent vasodilators and cardiotonic agents. The protocols are designed to be robust, scalable, and adaptable to various laboratory automation platforms.
Data Presentation
The following tables summarize quantitative data for representative this compound derivatives and analogues, highlighting their vasodilator and phosphodiesterase inhibitory activities. This data can serve as a benchmark for hit validation and lead optimization efforts.
Table 1: Vasodilator Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Assay Type | EC50 (µM) | Reference Compound | Reference EC50 (µM) |
| Compound 2e | 6-(4-chlorophenyl)-pyridazin-3-one | Mouse Aortic Rings | 0.1162 | Hydralazine | 18.210 |
| Compound 2h | 6-(4-bromophenyl)-pyridazin-3-one | Mouse Aortic Rings | 0.07154 | Hydralazine | 18.210 |
| Compound 2j | 6-(4-iodophenyl)-pyridazin-3-one | Mouse Aortic Rings | 0.02916 | Hydralazine | 18.210 |
| Compound 4f | Pyridazin-3-one derivative | Not Specified | 0.0136 | Nitroglycerin | 0.1824 |
| Compound 4h | Pyridazin-3-one derivative | Not Specified | 0.0117 | Nitroglycerin | 0.1824 |
| Compound 5d | Pyridazin-3-one derivative | Not Specified | 0.0053 | Nitroglycerin | 0.1824 |
| Compound 5e | Pyridazin-3-one derivative | Not Specified | 0.0025 | Nitroglycerin | 0.1824 |
| Isoxsuprine | - | Rat Aorta | 0.046 | Sodium Nitroprusside | 0.0099 |
| Carvedilol | - | Rat Aorta | 0.069 | Sodium Nitroprusside | 0.0099 |
EC50: Half-maximal effective concentration.
Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Target PDE | IC50 (µM) | Reference Compound | Reference IC50 (nM) |
| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE3 | 0.07 | - | - |
| Icariin | PDE5A1 | 5.9 | Sildenafil | 74 |
| 3,7-bis(2-hydroxyethyl)icaritin | PDE5A1 | 0.075 | Sildenafil | 74 |
IC50: Half-maximal inhibitory concentration.
Signaling Pathway
The primary mechanism of action for the vasodilator and cardiotonic effects of many this compound derivatives is the inhibition of phosphodiesterases, particularly PDE3 in cardiac muscle and PDE5 in vascular smooth muscle. This inhibition leads to an accumulation of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and increased cardiac contractility.
Caption: PDE5 Inhibition Pathway in Vasodilation.
Experimental Protocols
High-Throughput Screening (HTS) for PDE5 Inhibitors
This protocol describes a fluorescence polarization (FP)-based assay for the high-throughput screening of this compound libraries to identify potential PDE5 inhibitors. The assay measures the displacement of a fluorescently labeled cGMP tracer from the PDE5 active site by a test compound.[9]
Materials and Reagents:
-
Recombinant human PDE5 catalytic domain
-
Fluorescently labeled cGMP tracer (e.g., FAM-cGMP)
-
Sildenafil (positive control)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT
-
Test compounds dissolved in 100% DMSO
-
384-well, low-volume, black assay plates
-
Acoustic dispenser or pin tool for compound transfer
-
Robotic liquid handler
-
Plate reader with fluorescence polarization capabilities
Experimental Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of the this compound library compounds, sildenafil (positive control), and DMSO (negative control) to the wells of a 384-well assay plate.
-
Enzyme and Tracer Preparation: Prepare a working solution of the PDE5 enzyme and the fluorescent tracer in the assay buffer. The optimal concentrations should be empirically determined but are typically in the low nanomolar range.
-
Assay Reaction:
-
Add 5 µL of the enzyme/tracer solution to each well of the compound plate using a robotic liquid handler.
-
Mix the plate gently by shaking or brief centrifugation.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the specific fluorescent tracer used.
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (sildenafil) and negative (DMSO) controls using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_min) / (FP_max - FP_min)) Where:
-
FP_compound is the fluorescence polarization of the test compound well.
-
FP_max is the average fluorescence polarization of the negative control wells (DMSO).
-
FP_min is the average fluorescence polarization of the positive control wells (sildenafil).
-
-
Identify "hits" as compounds that exhibit a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
Caption: High-Throughput Screening Workflow for PDE5 Inhibitors.
Secondary Assay: Isolated Aortic Ring Vasorelaxant Assay
This ex vivo assay is used to confirm the vasodilator activity of hit compounds identified in the primary screen. It measures the ability of a compound to relax pre-contracted aortic rings isolated from rats.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
Test compounds and reference vasodilator (e.g., Hydralazine)
-
Organ bath system with force transducers
-
Data acquisition system
Experimental Procedure:
-
Aortic Ring Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable contraction with phenylephrine (e.g., 1 µM).
-
-
Vasorelaxation Measurement:
-
Once a stable contraction plateau is reached, add the test compounds in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension until a maximal relaxation is achieved.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the phenylephrine-induced contraction.
-
Calculate the EC50 value for each compound by fitting the concentration-response data to a sigmoidal curve.
-
Conclusion
The this compound scaffold is a valuable starting point for the development of novel vasodilator and cardiotonic agents. The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of compound libraries based on this scaffold. By employing a combination of a primary HTS assay, such as the PDE5 fluorescence polarization assay, and a secondary ex vivo assay, like the isolated aortic ring model, researchers can efficiently identify and validate promising hit compounds for further lead optimization and preclinical development. The structured data presentation and clear visualization of the underlying signaling pathway and experimental workflows are intended to facilitate the successful implementation of these screening campaigns in a drug discovery setting.
References
- 1. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches to targeting PDE3 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. db.cngb.org [db.cngb.org]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening - TDC [tdcommons.ai]
- 9. benchchem.com [benchchem.com]
Application Note: Quantification of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in human plasma. The protocol is adapted from a validated method for a structurally similar pyridazinone derivative and is intended for pharmacokinetic studies and other research applications requiring precise measurement of this compound in a biological matrix.[1] The sample preparation employs a straightforward protein precipitation technique, ensuring high recovery and minimal matrix effects.[2][3] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization and multiple reaction monitoring (MRM) mode.[1] Method validation parameters, presented in tabular format, demonstrate excellent linearity, accuracy, precision, and sensitivity.[1]
Introduction
This compound is a pyridazinone derivative with potential pharmacological activities, including anti-platelet and neuroprotective functions.[4] To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical research, a reliable bioanalytical method is essential.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness.[6][7] This document provides a detailed protocol for the quantification of this compound in human plasma, based on established methodologies for similar compounds.[1]
Data Presentation
The following tables summarize the expected performance characteristics of the analytical method. The data is representative and based on the validation of a method for a similar pyridazinone compound, YWS01125.[1]
Table 1: UPLC-MS/MS System Parameters
| Parameter | Setting |
| UPLC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.2 kV |
| MRM Transition (Analyte) | To be determined (e.g., m/z 175.1 -> 104.1) |
| MRM Transition (IS) | To be determined (e.g., MGL-3196, m/z 383.1 -> 312.1) |
Note: MRM transitions for this compound and a suitable internal standard (IS) need to be empirically determined.
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | r ≥ 0.99 |
| Correlation Coefficient (r) | > 0.999 | - |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | RSD ≤ 20% |
| Intra-day Precision (RSD, %) | < 9.5% | RSD ≤ 15% |
| Inter-day Precision (RSD, %) | < 7.0% | RSD ≤ 15% |
| Intra-day Accuracy (%) | -7.0% to 5.0% | Within ±15% |
| Inter-day Accuracy (%) | -7.0% to 5.0% | Within ±15% |
| Recovery (%) | 85% - 95% | Consistent and reproducible |
| Matrix Effect (%) | 105% - 115% | Consistent and reproducible |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar compound like MGL-3196[1]
-
LC-MS grade acetonitrile, methanol, and water[4]
-
LC-MS grade formic acid[4]
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the IS in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare working solutions for the calibration curve (e.g., concentrations from 20 to 20,000 ng/mL).
-
IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This will be the protein precipitation solution.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples (e.g., LLOQ, Low, Medium, High).
Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (acetonitrile with IS) to each tube.[2]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to an autosampler vial or a 96-well plate.
-
Inject 1 µL of the supernatant into the UPLC-MS/MS system.
Caption: Bioanalytical workflow from sample preparation to analysis.
UPLC Method
-
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 1.5 min: 5% to 90% B
-
1.5 - 3.0 min: 90% B
-
3.0 - 3.1 min: 90% to 5% B
-
3.1 - 5.0 min: 5% B
-
MS/MS Method
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Optimize the cone voltage and collision energy for the specific MRM transitions of this compound and the chosen internal standard.
-
Acquire data using the MRM mode.
Signaling Pathway Context
While the direct signaling pathway of this compound is under investigation, related compounds are known to inhibit phosphodiesterase IIIA (PDE3A).[4] Inhibition of PDE3A in platelets leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various substrates that ultimately inhibit platelet aggregation. This mechanism is crucial for its potential anti-thrombotic effects.
Caption: Postulated inhibitory pathway on platelet aggregation.
Conclusion
This application note provides a comprehensive, albeit representative, UPLC-MS/MS method for the quantification of this compound in human plasma. The protocol, featuring a simple protein precipitation step, is designed to be sensitive, accurate, and reproducible, making it suitable for supporting pharmacokinetic and other research studies in drug development. Researchers should perform an in-house validation to confirm the method's performance characteristics for their specific application.
References
- 1. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tecan.com [tecan.com]
- 5. benchchem.com [benchchem.com]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. alliedacademies.org [alliedacademies.org]
Application Note: Formulation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-phenyl-4,5-dihydropyridazin-3(2H)-one is a core structure in a class of compounds investigated for a wide range of pharmacological activities, including cardiotonic, vasodilatory, anti-inflammatory, and anticancer effects.[1][2][3][4] A significant challenge in the preclinical development of these molecules is their poor aqueous solubility, which can hinder oral bioavailability and complicate the preparation of suitable formulations for in vivo administration.[5] This document provides detailed protocols and data to guide researchers in formulating this compound for reliable and reproducible in vivo studies in rodent models.
Physicochemical Data: Solubility Profile
Understanding the solubility of this compound is the first step in developing an appropriate formulation. The compound is practically insoluble in water but shows significantly higher solubility in various organic solvents and co-solvents.[5][6]
Table 1: Mole Fraction Solubility (xₑ) of this compound in Various Solvents at Different Temperatures. [5]
| Solvent | T = 293.2 K | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K |
| Water | 7.50 x 10⁻⁷ | 9.31 x 10⁻⁷ | 1.15 x 10⁻⁶ | 1.37 x 10⁻⁶ | 1.61 x 10⁻⁶ |
| Ethanol | 3.81 x 10⁻³ | 4.64 x 10⁻³ | 5.37 x 10⁻³ | 6.13 x 10⁻³ | 6.96 x 10⁻³ |
| PEG-400 | 4.12 x 10⁻² | 5.06 x 10⁻² | 6.09 x 10⁻² | 7.21 x 10⁻² | 8.47 x 10⁻² |
| Transcutol® | 2.91 x 10⁻¹ | 3.51 x 10⁻¹ | 4.09 x 10⁻¹ | 4.65 x 10⁻¹ | 5.24 x 10⁻¹ |
| DMSO | 4.26 x 10⁻¹ | 4.98 x 10⁻¹ | 5.59 x 10⁻¹ | 6.18 x 10⁻¹ | 6.77 x 10⁻¹ |
Data compiled from research on pyridazinone derivative solubility.[5]
Formulation Development Strategy
Given its low aqueous solubility, two primary formulation strategies are recommended for preclinical in vivo studies: a co-solvent solution for parenteral administration and an aqueous suspension for oral administration. The choice depends on the desired route of administration and the specific aims of the study.
Experimental Protocols: Formulation Preparation
The following protocols provide step-by-step instructions for preparing formulations suitable for administration to rodents. All preparations should be conducted in a sterile environment (e.g., a laminar flow hood).
Protocol 1: Co-Solvent Formulation for Parenteral Administration (IP, IV)
This protocol creates a clear solution suitable for injection by leveraging co-solvents in which the compound is highly soluble.
Materials:
-
This compound (API)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG-400), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Sterile 0.22 µm syringe filter
Recommended Vehicle Composition: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG-400, and saline. A typical ratio is 10% DMSO, 40% PEG-400, and 50% Saline (v/v/v). The final concentration of DMSO should be kept low to minimize potential toxicity.
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration (e.g., mg/mL). Calculate the mass of API and the volume of each vehicle component.
-
Dissolve API: In a sterile vial, add the calculated volume of DMSO to the pre-weighed API. Vortex or sonicate gently until the API is completely dissolved.
-
Add Co-Solvent: Add the calculated volume of PEG-400 to the DMSO/API solution. Mix thoroughly until the solution is homogenous.
-
Add Aqueous Component: Slowly add the sterile saline or PBS to the organic mixture while vortexing to prevent precipitation.
-
Final Quality Control: Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.[7]
-
Label and Store: Label the vial with the compound name, concentration, vehicle composition, and date of preparation. Store appropriately, typically at 2-8°C, and use within a validated time frame to ensure stability.
Protocol 2: Aqueous Suspension for Oral Gavage (PO)
This protocol is ideal for oral administration and avoids the use of high concentrations of organic solvents.
Materials:
-
This compound (API)
-
Sodium carboxymethylcellulose (Na-CMC) or Methylcellulose
-
Sterile water for injection
-
Sterile vials
-
Mortar and pestle (optional, for particle size reduction)
Procedure:
-
Prepare Vehicle: To prepare a 0.5% (w/v) Na-CMC vehicle, slowly add 0.5 g of Na-CMC to 100 mL of sterile water while stirring continuously.[8] Allow the mixture to stir for several hours until a clear, viscous solution is formed.
-
Calculate Required Amounts: Determine the total volume and concentration needed for the study.
-
Particle Size Reduction (Optional): If the API consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and aids in creating a uniform suspension.
-
Prepare Suspension: Pre-weigh the required amount of API. In a sterile vial, add a small amount of the 0.5% Na-CMC vehicle to the API powder to form a paste (levigation).[8]
-
Final Volume: Gradually add the remaining vehicle to the paste while mixing continuously (e.g., vortexing) until the desired final volume is reached.
-
Homogenize: Ensure the suspension is uniform before each dose administration by vortexing or stirring.
-
Label and Store: Label the vial with the compound name, concentration, vehicle, and preparation date. Store at 2-8°C.
Table 2: Summary of Recommended Formulation Compositions.
| Route | Formulation Type | Vehicle Composition | API State | Key Considerations |
| Parenteral (IP, IV) | Co-Solvent Solution | e.g., 10% DMSO, 40% PEG-400, 50% Saline | Dissolved | Must be sterile-filtered; check for precipitation upon adding aqueous phase. |
| Oral (PO) | Aqueous Suspension | 0.5% Na-CMC or Methylcellulose in Water | Suspended | Must be homogenized before each dose; particle size can affect absorption. |
In Vivo Administration Protocols
These protocols outline standard procedures for administering the prepared formulations to rodents. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[9]
Protocol 3: Oral Gavage in Rats/Mice
Objective: To accurately administer the aqueous suspension directly into the stomach.
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal.
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to ensure proper insertion depth.[8]
-
Homogenize Suspension: Vigorously vortex the suspension immediately before drawing the calculated dose into the syringe.
-
Administration: Insert the gavage needle into the mouth and gently advance it over the tongue into the esophagus until the pre-measured depth is reached. Administer the dose smoothly.[8]
-
Post-Administration Care: Return the animal to its cage and monitor for any signs of distress or adverse reactions.
Protocol 4: Intraperitoneal (IP) Injection in Rats/Mice
Objective: To administer the sterile co-solvent solution into the peritoneal cavity.
Procedure:
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing is common. For rats, a two-person technique may be required.[9]
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant to avoid injuring the bladder or cecum.
-
Administration: Insert a sterile needle (e.g., 25-27 gauge) at a shallow angle (15-20 degrees) into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn, then inject the solution.[9]
-
Post-Administration Care: Withdraw the needle, return the animal to its cage, and monitor for adverse reactions.
Potential Mechanism of Action: Signaling Pathway
Many this compound derivatives exhibit cardiovascular effects, such as positive inotropy and vasodilation, by inhibiting phosphodiesterase III (PDE3).[10][11] PDE3 inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA) and downstream signaling events.
References
- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 2. sarpublication.com [sarpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mannich Reaction for Derivatization of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel Mannich bases derived from 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The Mannich reaction is a versatile and efficient method for the aminomethylation of this pyridazinone core, yielding a library of derivatives with potential applications in medicinal chemistry and drug discovery. The synthesized compounds are of interest due to the established biological activities of the pyridazinone scaffold, including cardiovascular, anti-inflammatory, and antimicrobial properties. These protocols are intended to guide researchers in the synthesis, purification, and characterization of these novel compounds.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities. Derivatization of this core structure through the Mannich reaction offers a straightforward approach to introduce diverse amino functionalities, thereby modulating the physicochemical and pharmacological properties of the parent molecule. The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (the pyridazinone), formaldehyde, and a secondary amine.[1] This reaction typically proceeds under mild conditions and can be used to generate a diverse library of compounds for biological screening. The resulting N-Mannich bases may exhibit enhanced solubility and modified receptor-binding profiles, making them attractive targets for drug development programs.
Experimental Protocols
General Protocol for the Synthesis of 2-((dialkylamino)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-ones
This protocol describes a general procedure for the synthesis of Mannich bases of this compound using various secondary amines.
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
To this solution, add the respective secondary amine (1.2 eq.) followed by the dropwise addition of aqueous formaldehyde solution (1.5 eq.).
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is then added to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.
-
The residue is then neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
The synthesized compounds should be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point (m.p.): To assess the purity of the crystalline products.
Data Presentation
The following table summarizes the representative quantitative data for a series of synthesized Mannich bases of this compound.
| Compound ID | Secondary Amine | Molecular Formula | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 1a | Dimethylamine | C₁₃H₁₇N₃O | 78 | 112-114 | 7.65-7.62 (m, 2H, Ar-H), 7.42-7.35 (m, 3H, Ar-H), 4.85 (s, 2H, N-CH₂-N), 2.95 (t, 2H, CH₂), 2.60 (t, 2H, CH₂), 2.30 (s, 6H, N(CH₃)₂) |
| 1b | Piperidine | C₁₆H₂₁N₃O | 85 | 135-137 | 7.68-7.65 (m, 2H, Ar-H), 7.44-7.37 (m, 3H, Ar-H), 4.90 (s, 2H, N-CH₂-N), 2.98 (t, 2H, CH₂), 2.63 (t, 2H, CH₂), 2.55 (t, 4H, piperidine-H), 1.60-1.50 (m, 6H, piperidine-H) |
| 1c | Morpholine | C₁₅H₁₉N₃O₂ | 82 | 148-150 | 7.67-7.64 (m, 2H, Ar-H), 7.43-7.36 (m, 3H, Ar-H), 4.88 (s, 2H, N-CH₂-N), 3.70 (t, 4H, morpholine-H), 2.96 (t, 2H, CH₂), 2.65 (t, 4H, morpholine-H), 2.62 (t, 2H, CH₂) |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the Mannich reaction derivatization of this compound.
Caption: General workflow for the Mannich reaction.
Signaling Pathway Analogy
While not a biological signaling pathway, the logical progression of the chemical synthesis can be visualized in a similar manner, highlighting the key stages from starting materials to the final product.
Caption: Logical flow of the synthesis process.
Conclusion
The Mannich reaction provides an effective and versatile platform for the derivatization of this compound. The protocols outlined in this document are designed to be readily implemented in a standard organic chemistry laboratory. The resulting Mannich bases are valuable compounds for further investigation in various biological assays and can serve as building blocks for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for the synthesis of a broad range of derivatives to explore the structure-activity relationships of this important class of heterocyclic compounds.
References
Application Notes and Protocols for Evaluating the Antihypertensive Effects of Pyridazinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinone derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as antihypertensive agents.[1] Many derivatives have been shown to exert their effects through mechanisms such as vasodilation, inhibition of the renin-angiotensin system, and modulation of ion channels.[2][3][4] A thorough and systematic experimental evaluation is critical to characterize the antihypertensive efficacy, potency, and mechanism of action of novel pyridazinone candidates.
These application notes provide a comprehensive experimental framework, detailing both in vivo and in vitro protocols for the preclinical assessment of pyridazinone derivatives. The described methodologies will guide researchers in generating robust and reproducible data to support the advancement of lead compounds in the drug discovery pipeline.
In Vivo Evaluation of Antihypertensive Activity
The primary goal of in vivo studies is to determine the effect of a test compound on systemic blood pressure in a living organism. The use of established animal models of hypertension is crucial for this evaluation.[5][6]
Animal Models of Hypertension
Several well-characterized rodent models are available to study hypertension. The choice of model can depend on the specific research question and the presumed mechanism of the compound.[6][7]
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Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension, closely mimicking the human condition.[5][8][9] Hypertension develops progressively in these rats, starting at 4-6 weeks of age.[9]
-
Dahl Salt-Sensitive (DSS) Rat: This model is used to study salt-sensitive hypertension, where high salt intake induces a significant rise in blood pressure.[7][8]
-
DOCA-Salt Hypertensive Rat: This model involves unilateral nephrectomy followed by administration of deoxycorticosterone acetate (DOCA) and a high-salt diet, leading to volume-dependent hypertension.[8]
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Angiotensin II-Induced Hypertensive Mouse/Rat: Continuous infusion of angiotensin II via osmotic minipumps induces hypertension, making this model ideal for studying compounds that may interfere with the Renin-Angiotensin-Aldosterone System (RAAS).[8][9]
Blood Pressure Measurement Techniques
Accurate blood pressure measurement is fundamental to antihypertensive drug evaluation. Two primary methods are commonly employed in rodent models.[10][11]
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Non-Invasive Tail-Cuff Plethysmography: This is the most common method for routine screening. It involves placing a cuff on the animal's tail to measure systolic and diastolic blood pressure.[12][13][14] While convenient, it can be influenced by stress and requires proper animal training.[10][15]
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Invasive Radiotelemetry: Considered the "gold standard," this method involves the surgical implantation of a pressure-sensitive catheter, typically in the carotid artery or aorta.[16] It allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals, providing highly accurate and detailed hemodynamic data.[10]
Experimental Workflow for In Vivo Screening
The following diagram outlines a typical workflow for the in vivo evaluation of a pyridazinone derivative.
Caption: Workflow for in vivo antihypertensive evaluation.
Protocol: Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol describes a single-dose study to evaluate the acute effects of a pyridazinone derivative using the tail-cuff method.
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Animals: Use male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, with established hypertension (Systolic Blood Pressure > 160 mmHg).
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.
-
Training: For 5-7 days prior to the experiment, train the rats by placing them in the restrainers used for blood pressure measurement for 10-15 minutes daily to minimize stress-induced blood pressure fluctuations.[15]
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
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Group 1: Vehicle control (e.g., 1% Carboxymethyl cellulose).
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Group 2: Positive control (e.g., Hydralazine, 20 mg/kg).
-
Group 3-5: Test Compound (e.g., 10, 20, 40 mg/kg).
-
-
Baseline Measurement: On the day of the experiment, record the initial (time 0) systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals.
-
Drug Administration: Administer the vehicle, positive control, or test compound via oral gavage.
-
Post-Dose Measurement: Record BP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Analyze the data using a one-way or two-way ANOVA followed by a suitable post-hoc test to compare treatment groups to the vehicle control.
Data Presentation: In Vivo Hemodynamic Effects
Summarize the collected data in a clear, tabular format.
| Treatment Group | Dose (mg/kg) | Time (hr) | Δ SBP (mmHg) | Δ DBP (mmHg) | Δ MAP (mmHg) | Δ HR (bpm) |
| Vehicle | - | 0 | 0 ± 0.0 | 0 ± 0.0 | 0 ± 0.0 | 0 ± 0.0 |
| 2 | -5.2 ± 2.1 | -3.1 ± 1.8 | -3.8 ± 1.9 | -10 ± 5 | ||
| 4 | -6.8 ± 2.5 | -4.0 ± 2.0 | -4.9 ± 2.1 | -12 ± 6 | ||
| Hydralazine | 20 | 0 | 0 ± 0.0 | 0 ± 0.0 | 0 ± 0.0 | 0 ± 0.0 |
| 2 | -35.6 ± 4.2 | -25.1 ± 3.5 | -28.6 ± 3.7 | +45 ± 8 | ||
| 4 | -28.4 ± 3.9 | -20.5 ± 3.1 | -23.1 ± 3.3 | +38 ± 7 | ||
| Compound X | 20 | 0 | 0 ± 0.0 | 0 ± 0.0 | 0 ± 0.0 | 0 ± 0.0 |
| 2 | -40.1 ± 4.5 | -28.9 ± 3.8 | -32.6 ± 4.0 | +15 ± 4* | ||
| 4 | -45.7 ± 5.1 | -32.3 ± 4.2 | -36.8 ± 4.5 | +18 ± 5* |
*Data are presented as Mean ± SEM. **p<0.01, p<0.05 vs. Vehicle. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; MAP: Mean Arterial Pressure; HR: Heart Rate.
In Vitro Evaluation of Vasorelaxant Mechanism
Many antihypertensive agents act by directly relaxing vascular smooth muscle.[2] The isolated aortic ring assay is a classic ex vivo method to assess the vasorelaxant properties of a compound and to investigate its underlying mechanism.[17][18]
Protocol: Vasorelaxation in Isolated Rat Thoracic Aortic Rings
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Animal Euthanasia and Aorta Dissection: Euthanize a male Sprague-Dawley or Wistar rat (250-300g) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Quickly open the thoracic cavity and carefully dissect the thoracic aorta.
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Preparation of Aortic Rings: Place the aorta in cold Krebs-Henseleit (K-H) buffer (composition in mmol/L: NaCl 118, KCl 4.75, CaCl2 2.54, KH2PO4 1.18, MgSO4 1.18, NaHCO3 25, Glucose 11.1).[17] Carefully remove adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in length.[18][19]
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Mounting in Organ Bath: Suspend the aortic rings between two stainless steel hooks in a temperature-controlled (37°C) organ bath containing K-H buffer, continuously bubbled with 95% O2 and 5% CO2.[17] Connect the upper hook to an isometric force transducer.
-
Equilibration: Apply a resting tension of 2g to the rings and allow them to equilibrate for 60-90 minutes. Replace the K-H buffer every 15-20 minutes.
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Viability and Endothelium Integrity Check:
-
Induce contraction with Phenylephrine (PE, 1 µM) or KCl (60 mM).
-
Once a stable contraction plateau is reached, add Acetylcholine (ACh, 1 µM). A relaxation of >80% indicates intact endothelium.[20] Rings with compromised endothelium should be discarded (unless studying endothelium-independent effects).
-
-
Vasorelaxation Assay: After washing out the ACh and allowing the tension to return to baseline, pre-contract the rings again with PE (1 µM). Once a stable plateau is reached, add the pyridazinone derivative in a cumulative manner (e.g., 1 nM to 100 µM).
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Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the maximal contraction induced by PE. Plot the concentration-response curve and calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect).
Data Presentation: In Vitro Vasorelaxant Activity
| Compound | Endothelium | Pre-constrictor | Emax (% Relaxation) | pEC50 (-log M) |
| Acetylcholine | Intact | PE (1 µM) | 95.2 ± 3.1 | 7.45 ± 0.12 |
| Sodium Nitroprusside | Denuded | PE (1 µM) | 98.5 ± 2.5 | 8.10 ± 0.09 |
| Compound X | Intact | PE (1 µM) | 92.8 ± 4.5 | 6.88 ± 0.15 |
| Compound X | Denuded | PE (1 µM) | 25.1 ± 5.2 | 5.12 ± 0.21 |
| Compound X + L-NAME | Intact | PE (1 µM) | 30.4 ± 6.1 | 5.35 ± 0.18 |
*Data are presented as Mean ± SEM. p<0.01 vs. Compound X (Intact). Emax: Maximal effect; pEC50: Negative logarithm of the EC50 value; L-NAME: eNOS inhibitor.
Elucidation of Signaling Pathways
Understanding the molecular mechanism is crucial for drug development. Pyridazinone derivatives may act through various signaling pathways that regulate vascular tone.[21][22]
Key Signaling Pathways in Vasodilation
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Nitric Oxide (NO) Pathway: Endothelial nitric oxide synthase (eNOS) produces NO, which diffuses to vascular smooth muscle cells (VSMCs). There, it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), leading to vasodilation.[23] This is a common mechanism for vasodilators.[24][25]
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Renin-Angiotensin-Aldosterone System (RAAS): Angiotensin II is a potent vasoconstrictor.[23] Inhibitors of Angiotensin-Converting Enzyme (ACE), which produces Angiotensin II, are a major class of antihypertensive drugs.[26] Some pyridazinones have been investigated as ACE inhibitors.[3][4]
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Ion Channels: Calcium (Ca2+) influx into VSMCs is critical for contraction. Calcium channel blockers (CCBs) prevent this influx, causing vasodilation.[25] Conversely, opening of potassium (K+) channels leads to hyperpolarization and relaxation.[19]
Signaling Pathway Diagrams
Caption: The endothelial NO/cGMP signaling pathway.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS).
Protocols for Mechanism of Action Studies
To dissect the mechanism, the aortic ring assay can be modified using specific inhibitors.
-
Role of Endothelium/NO:
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Mechanically remove the endothelium from some aortic rings by gently rubbing the luminal surface with a wire.
-
In separate experiments with endothelium-intact rings, pre-incubate the tissue with L-NAME (100 µM), a non-specific NOS inhibitor, for 20-30 minutes before adding the pre-constrictor.[27]
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A significant reduction or abolishment of the vasorelaxant effect in denuded rings or in the presence of L-NAME suggests the mechanism is endothelium- and NO-dependent.[27][28]
-
-
Role of K+ Channels:
-
Pre-incubate endothelium-denuded rings with K+ channel blockers before adding the pyridazinone derivative.
-
Use Glibenclamide (10 µM) for ATP-sensitive K+ (KATP) channels or Tetraethylammonium (TEA, 1-10 mM) for Ca2+-activated K+ (KCa) channels.[19][27]
-
Inhibition of relaxation by these blockers indicates the involvement of the respective K+ channels.
-
-
Role of Ca2+ Channels:
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Conduct experiments in a Ca2+-free K-H buffer. Pre-contract rings with PE in this buffer, then assess the compound's effect.
-
Alternatively, in normal K-H buffer, generate a cumulative concentration-response curve to CaCl2 in rings depolarized with a high concentration of KCl (60-80 mM), in the presence and absence of the test compound. A rightward shift in the CaCl2 curve suggests blockade of voltage-gated Ca2+ channels.[28]
-
-
ACE Inhibition Assay:
-
The inhibitory activity against ACE can be measured using commercially available kits (e.g., Dojindo ACE Kit-WST) or by HPLC-based methods.[3] These assays typically use a synthetic substrate for ACE and measure the formation of the product in the presence of varying concentrations of the inhibitor. The IC50 value is then determined.[3]
-
References
- 1. sarpublication.com [sarpublication.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. inotiv.com [inotiv.com]
- 9. Understanding Hypertension: Exploring Animal Models for Research_GemPharmatech [en.gempharmatech.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 12. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kentscientific.com [kentscientific.com]
- 14. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iajpr.com [iajpr.com]
- 16. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of vasorelaxation in thoracic aortic rings [bio-protocol.org]
- 18. 2.4. Measurement of Vascular Reactivity of Aortic Rings [bio-protocol.org]
- 19. The vasorelaxing effect of hydrogen sulfide on isolated rat aortic rings versus pulmonary artery rings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Vascular Microphysiological System for in vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Signaling pathways in vascular function and hypertension: molecular mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-hypertensive Herbs and their Mechanisms of Action: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Molecular Targets of Antihypertensive Peptides: Understanding the Mechanisms of Action Based on the Pathophysiology of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 17-β-oestradiol-induced vasorelaxation in vitro is mediated by eNOS through hsp90 and akt/pkb dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in Aqueous Solutions
Welcome to the technical support center for 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.
Troubleshooting Guides & FAQs
This section provides practical solutions to common problems encountered when working with this compound in aqueous solutions.
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture media.
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Q1: What is the first thing I should check if my compound precipitates?
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A: The most common reason for precipitation is exceeding the compound's solubility limit in the final aqueous solution. This phenomenon, often termed "solvent shock," occurs when a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous environment where the compound is less soluble.
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-
Q2: How can I optimize my dilution protocol to avoid precipitation?
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A: A stepwise or serial dilution is highly recommended. Instead of a single large dilution, first, create an intermediate dilution of your DMSO stock in your aqueous buffer or media. Then, add this intermediate dilution to the final volume. Always add the compound solution dropwise to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion. Pre-warming the aqueous solution to 37°C can also improve solubility.
-
-
Q3: What is the maximum recommended final concentration of DMSO in my experiment?
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A: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in cell-based assays should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell-line specific, so it is crucial to run a vehicle control (media with the same final DMSO concentration without the compound) to assess its effect on your specific experimental system.
-
-
Q4: What should I do if optimizing the dilution protocol isn't enough?
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A: If precipitation persists, you will need to explore other solubilization methods such as pH adjustment, the use of co-solvents, or the preparation of advanced formulations like solid dispersions or cyclodextrin complexes.
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Issue 2: I am observing high variability in my assay results.
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Q1: Could solubility issues be the cause of my inconsistent results?
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A: Absolutely. Poor solubility can lead to inconsistent concentrations of the active compound in your assays, resulting in high variability. It is crucial to ensure your compound is fully dissolved in the final assay buffer.
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-
Q2: How can I confirm the solubility of my compound in my specific assay buffer?
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A: Before conducting your full experiment, perform a small-scale solubility test. Prepare a series of dilutions of your compound in the final assay buffer. Visually inspect for any signs of precipitation or cloudiness. You can also centrifuge the samples to see if a pellet forms. Analyzing the supernatant via HPLC or UV-Vis spectroscopy can provide a more quantitative measure of the soluble compound concentration.
-
-
Q3: My compound seems to precipitate over the course of a long incubation period. What can I do?
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A: This can happen if the compound is in a supersaturated state. Several factors could contribute, including temperature fluctuations or interactions with media components over time. To address this, try to prepare fresh solutions immediately before use and consider if the final concentration can be lowered while still achieving the desired biological effect. For long-term experiments, using a formulation with enhanced stability, such as a cyclodextrin complex, may be necessary.
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Data Presentation: Solubility Profile
The solubility of this compound has been experimentally determined in various solvents and co-solvent systems. The following table summarizes this data to aid in the selection of appropriate solvent systems for your experiments.[1][2][3][4]
| Solvent/Co-solvent System | Temperature (°C) | Mole Fraction Solubility (x 10⁻²) | Qualitative Solubility |
| Water | 20 | ~0.0000161 | Practically Insoluble |
| Ethanol | 20 | ~0.0696 | Sparingly Soluble |
| Isopropyl Alcohol (IPA) | 20 | ~0.0651 | Sparingly Soluble |
| Propylene Glycol (PG) | 20 | ~0.103 | Sparingly Soluble |
| Polyethylene Glycol 400 (PEG 400) | 20 | ~8.47 | Soluble |
| Transcutol® | 20 | ~52.4 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 20 | ~67.7 | Very Soluble |
| PEG 400 (80%) + Water (20%) | 25 | ~1.5 | - |
| Transcutol® (80%) + Water (20%) | 25 | ~10.0 | - |
Note: The qualitative solubility classifications are based on standard pharmaceutical definitions.
Experimental Protocols
Here are detailed methodologies for key experiments related to improving the solubility of this compound.
Protocol 1: Preparation of a Stock Solution and Working Solutions
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Stock Solution Preparation (10 mM in DMSO):
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Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
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Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Media):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
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Pre-warm the cell culture medium to 37°C.
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Perform a serial dilution. For example, to make a 10 µM working solution, you can first prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in the pre-warmed medium.
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Gently mix the intermediate solution by pipetting up and down.
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Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired 10 µM concentration.
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Use the freshly prepared working solution immediately.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of an inclusion complex to improve the aqueous solubility of this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
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Mortar and pestle
-
-
Procedure (Kneading Method):
-
Determine the desired molar ratio of the compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Accurately weigh the this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
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Gradually add the compound to the paste while continuously triturating (kneading) for 30-60 minutes.
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Dry the resulting solid paste in a desiccator or oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
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Grind the dried complex into a fine powder. This powder can then be dissolved in aqueous solutions for your experiments.
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Protocol 3: Preparation of a Solid Dispersion using Polyvinylpyrrolidone (PVP)
This protocol outlines the solvent evaporation method for preparing a solid dispersion to enhance the dissolution rate.
-
Materials:
-
This compound
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Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or another suitable volatile solvent)
-
Rotary evaporator
-
-
Procedure:
-
Determine the desired weight ratio of the compound to PVP (e.g., 1:5 or 1:10).
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Dissolve both the this compound and PVP in a sufficient amount of ethanol in a round-bottom flask.
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Ensure complete dissolution of both components.
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Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry, thin film is formed on the flask wall.
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Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
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Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate a relevant signaling pathway for this compound and a typical experimental workflow where its solubility is a critical factor.
References
Technical Support Center: Synthesis of Pyridazinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridazinone derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.
Q1: I am getting a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in pyridazinone synthesis. Several factors can contribute to this problem. Here's a systematic approach to troubleshoot and optimize your reaction:
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Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.
-
Reaction Temperature: The reaction temperature plays a crucial role. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
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Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.
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Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thus improving the yield.
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated
Technical Support Center: Optimization of N-Substitution of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-substitution of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The information is presented in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions.
Question 1: My N-substitution reaction is showing low to no yield. What are the common causes and how can I improve it?
Answer:
Low yields in the N-substitution of this compound can be attributed to several factors, primarily related to the reactivity of the reactants and the reaction conditions.
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Purity of Starting Materials: Ensure the this compound and the alkylating agent are pure. Impurities can introduce side reactions that consume reactants or inhibit the desired reaction.[1] It is advisable to use freshly purified reagents.
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Incomplete Deprotonation: The nucleophilicity of the pyridazinone nitrogen is dependent on its deprotonation. If the base used is not strong enough to deprotonate the N-H bond effectively, the reaction will not proceed efficiently.
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Reaction Temperature: The temperature is a critical parameter.[1]
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Too low: The reaction may be too slow, leading to incomplete conversion within a practical timeframe.
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Too high: This can cause decomposition of the reactants or the desired product, or promote the formation of side products.[1]
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Solution: Systematically screen a range of temperatures to find the optimal condition for your specific substrate and alkylating agent.
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Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts its reactivity. The general order of reactivity for alkyl halides is I > Br > Cl.
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Solution: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you may need to use more forcing conditions (higher temperature, stronger base) or switch to a more reactive analogue (e.g., the corresponding alkyl iodide).
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Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple products is a common challenge and is often due to a lack of selectivity in the alkylation process.
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O-Alkylation vs. N-Alkylation: Pyridazinones are ambident nucleophiles, meaning they can be alkylated at either the nitrogen or the oxygen atom.[4] The ratio of N- to O-alkylation is influenced by the reaction conditions.[1]
-
Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen atom is a "softer" nucleophile than the oxygen atom. Therefore, using a "soft" alkylating agent will favor N-alkylation.[5] For instance, alkyl iodides are softer electrophiles than alkyl bromides or tosylates.[5]
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation, while polar protic solvents can favor O-alkylation.
-
Counter-ion Effects: The choice of base can also influence the selectivity.
-
-
Over-alkylation: While less common for this specific substrate compared to primary amines or imidazoles, if the N-substituted product can be further deprotonated and react with another equivalent of the alkylating agent, dialkylation could occur.[5]
-
Solution: Use a stoichiometric amount of the base and add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[5]
-
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
-
Solution: Avoid excessively high temperatures and harsh reagents.
-
Question 3: How do I control the regioselectivity of the N-substitution?
Answer:
Controlling the position of substitution (N- vs. O-alkylation) is crucial for a successful reaction. Several factors can be adjusted to favor N-alkylation:[1]
-
Choice of Base and Solvent: A common successful combination for N-alkylation is a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF.[2] Weaker bases like potassium carbonate in acetone have also been used effectively.[6] A systematic screening of base-solvent combinations is often necessary to optimize for a specific substrate.
-
Nature of the Alkylating Agent: As per the HSAB principle, using softer alkylating agents (e.g., alkyl iodides) will favor reaction at the softer nitrogen center.[5]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
Data Presentation
The following tables summarize quantitative data from reported N-substitution reactions of this compound and related structures.
Table 1: Optimization of Reaction Conditions for N-Alkylation
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | RBr | NaH (1.1 equiv.) | DMF | Room Temp. | 0.25 - 0.5 | 53-98 | [2] |
| 2 | n-butyl bromide | K₂CO₃ | Acetone | Room Temp. | 18 | Not specified | [6] |
| 3 | Ethyl Chloroacetate | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
| 4 | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp. (stirred overnight) | Not specified | 52-72 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF[2]
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 0.25 to 0.5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate in Acetone[6]
-
Prepare a solution of this compound (0.01 mol) and anhydrous potassium carbonate (K₂CO₃, 0.02 mol) in anhydrous acetone (30 mL).
-
Add the alkylating agent (e.g., n-butyl bromide, 0.01 mol) to this solution.
-
Stir the mixture at room temperature for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Diagram 1: Experimental Workflow for N-Substitution
Caption: Workflow for the N-substitution of this compound.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting guide for low yield in N-substitution reactions.
Diagram 3: Selectivity Issues in Pyridazinone Alkylation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Purification of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound analogs, presented in a question-and-answer format.
Recrystallization Issues
| Question | Possible Causes | Solutions |
| My compound "oils out" instead of crystallizing. What should I do? | The melting point of your compound is lower than the boiling point of the solvent, or there are significant impurities depressing the melting point. | - Increase Solvent Volume: Add more hot solvent to fully dissolve the oil, then allow it to cool slowly. A more dilute solution can lower the saturation point. - Lower the Crystallization Temperature: After dissolving, cool the solution slowly. If oiling persists, try placing it in a colder environment (e.g., refrigerator or freezer). - Change Solvent System: Select a lower-boiling point solvent in which your compound has good solubility at elevated temperatures and poor solubility at lower temperatures. Alternatively, introduce a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until it becomes slightly turbid, then warm to redissolve and cool slowly.[1] |
| I have a very low recovery yield after recrystallization. How can I improve it? | - Too much solvent was used. - The compound is too soluble in the chosen solvent even at low temperatures. - Premature crystallization occurred during hot filtration. - Incomplete crystallization. | - Use Minimum Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.[2] - Optimize Solvent Choice: Select a solvent where the compound has a steep solubility curve (very soluble when hot, sparingly soluble when cold). - Prevent Premature Crystallization: Ensure the filtration apparatus is pre-heated (e.g., by passing hot solvent through it) before hot filtration. - Maximize Crystallization Time: Allow the solution to cool to room temperature undisturbed, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[2] - Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[1] |
| No crystals are forming, even after the solution has cooled. | The solution is not supersaturated, or nucleation is inhibited. | - Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[3] - Seeding: Add a small seed crystal of the pure compound to the solution.[3] - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1] |
Column Chromatography Issues
| Question | Possible Causes | Solutions |
| My compound is streaking or tailing on the silica gel column. | Strong interaction between the basic nitrogen atoms in the pyridazinone ring and acidic silanol groups on the silica gel surface. | - Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase to neutralize the acidic sites on the silica.[2] - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina. |
| I am unable to separate my desired compound from a closely related impurity. | The solvent system does not have sufficient selectivity for the two compounds. | - Optimize the Solvent System: Systematically vary the ratio of your polar and nonpolar solvents. Sometimes a small change can significantly improve separation. - Try a Different Solvent System: If adjusting the ratio doesn't work, try a different combination of solvents with different polarities. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol.[4] |
| The compound is not eluting from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase. | - Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your eluent system. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the recrystallization of this compound analogs?
A1: Based on literature for pyridazinone derivatives, ethanol is a commonly recommended starting solvent.[1] Other potential solvents and solvent systems include methanol, ethanol/water mixtures, and dioxane.[1] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Q2: What is a good starting solvent system for flash column chromatography of these compounds?
A2: A common and effective solvent system for compounds of moderate polarity like this compound analogs is a mixture of hexane and ethyl acetate.[4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound. For more polar analogs, a dichloromethane/methanol system may be more appropriate.[4]
Q3: What are some common impurities I should be aware of during the synthesis and purification of these analogs?
A3: Common impurities can arise from starting materials or side reactions. For instance, if the synthesis involves alkylation, you might encounter a mixture of N- and O-alkylated products, which can be challenging to separate.[5][6] Incomplete cyclization of the starting γ-keto acid and hydrazine can also lead to impurities.
Q4: How can I improve the solubility of my pyridazinone analog for purification?
A4: If your compound has poor solubility in common organic solvents, you might consider converting it to a more soluble salt (e.g., a hydrochloride salt) for purification. After purification, the free base can often be regenerated.[2]
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound analog. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for your target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, for better resolution, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Start eluting with the low-polarity mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and separate it from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Quantitative Data
The following table summarizes some reported yields for the synthesis of this compound and its analogs. Note that these are overall reaction yields and not specifically purification yields.
| Compound | Synthetic Method | Yield (%) | Reference |
| 6-phenylpyridazin-3(2H)-one | Not specified | 77.3 | [7] |
| 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Reaction of this compound with n-butyl bromide | Not specified, but synthesized | [8] |
| 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | From racemic 2-bromopropionyl bromide | 58 | [7] |
| 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | From propionyl chloride | 22 | [7] |
| (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | From citraconic anhydride | ~14 | [7] |
| Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | From keto-acid | 28 | [7] |
Visualizations
Caption: General purification workflow for this compound analogs.
Caption: Troubleshooting decision tree for the recrystallization of pyridazinone analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Selectivity of 6-phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the selectivity of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its derivatives for specific biological targets.
Frequently Asked Questions (FAQs)
Q1: What are the common biological targets of this compound and its derivatives?
A1: The this compound scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. Commonly investigated targets include:
-
Cyclooxygenase (COX) enzymes: Many pyridazinone derivatives have been explored as selective inhibitors of COX-2, which is a key enzyme in inflammation and pain pathways.[1][2][3][4]
-
Phosphodiesterases (PDEs): Certain derivatives have shown inhibitory activity against various PDE isoforms, which are involved in cardiovascular and inflammatory diseases.[5]
-
Kinases: The pyridazinone core has been incorporated into inhibitors of various kinases, such as c-Met, which are implicated in cancer.[6]
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Monoamine Oxidase B (MAO-B): Some derivatives have been identified as selective MAO-B inhibitors, with potential applications in neurodegenerative diseases.
-
Cardiotonic agents: Several this compound derivatives have been investigated for their cardiotonic (inotropic) activity.[7][8]
-
Adrenoceptors: Derivatives have been designed to act as antagonists for α1-adrenoceptors.[9]
Q2: What are "off-target" effects, and why are they a concern?
A2: Off-target effects occur when a compound binds to and modulates the activity of biological targets other than the intended one.[10][11][12] These unintended interactions are a significant concern in drug development as they can lead to:
-
Adverse side effects and toxicity: Interaction with unintended targets can disrupt normal physiological processes, leading to undesirable side effects.[12]
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Misinterpretation of experimental results: Off-target effects can confound the understanding of a compound's true mechanism of action, making it difficult to establish a clear structure-activity relationship (SAR).
-
Failure in clinical trials: A significant percentage of drug candidates fail in clinical trials due to unforeseen toxicity arising from off-target activities.[10]
Q3: How can I begin to assess the selectivity of my this compound derivative?
A3: A good starting point is to perform a broad in vitro screening against a panel of related targets. For example, if your intended target is a specific kinase, you should screen your compound against a panel of other kinases.[13][14] Similarly, if you are targeting COX-2, it is crucial to also assess activity against COX-1.[1][2] This initial screening will provide a selectivity profile and highlight potential off-target interactions that require further investigation.
Q4: What are some general strategies to improve the selectivity of my compound?
A4: Improving selectivity is a key challenge in medicinal chemistry.[12] Some rational approaches include:
-
Structure-Based Drug Design: Utilize X-ray crystallography or computational modeling to understand the binding interactions of your compound with both the on-target and off-target proteins. This can reveal subtle differences in the binding pockets that can be exploited to design more selective compounds.
-
Exploiting Unique Residues: Identify and target amino acid residues that are unique to the intended target's binding site. For kinases, targeting the "gatekeeper" residue is a common strategy.[15]
-
Allosteric Targeting: Instead of targeting the highly conserved active site, design compounds that bind to a less conserved allosteric site on the target protein.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your lead compound and assess the impact on both on-target and off-target activity. This can help identify chemical moieties that contribute to or detract from selectivity.
-
Introduction of Bulky Groups: Adding bulky substituents to your compound can create steric hindrance that prevents it from binding to the smaller active sites of off-target proteins.[15]
Troubleshooting Guides
Problem 1: My this compound derivative shows potent inhibition of the target COX-2 enzyme but also significantly inhibits the COX-1 isoform.
-
Possible Cause: The pharmacophore of your compound is likely interacting with conserved residues in the active sites of both COX-1 and COX-2.
-
Troubleshooting Steps:
-
Analyze Binding Pockets: The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Modify your compound to include a substituent that can extend into this side pocket. A common strategy is to incorporate a sulfonamide or a similar group.[16]
-
Perform SAR Studies: Systematically modify the substituents on the phenyl ring and the pyridazinone core. For instance, incorporating a 4-fluorophenyl or a 2-methoxyphenyl moiety at specific positions has been shown to improve COX-2 selectivity.[3]
-
Consult Existing Literature: Review published studies on selective COX-2 inhibitors with a pyridazinone scaffold to identify structural motifs associated with high selectivity.[3][4]
-
Problem 2: My kinase inhibitor based on the pyridazinone scaffold is potent against my target kinase but also inhibits a closely related kinase with high affinity.
-
Possible Cause: The ATP-binding sites of many kinases are highly conserved, making it challenging to achieve selectivity.
-
Troubleshooting Steps:
-
Target the Gatekeeper Residue: Analyze the sequence alignment of your on-target and off-target kinases to identify differences in the "gatekeeper" residue. Design modifications to your compound that can exploit these differences, for example, by introducing a bulky group that clashes with a larger gatekeeper residue in the off-target kinase.[15]
-
Develop Bivalent Inhibitors: Link your current inhibitor to a second molecule (a peptide or another small molecule) that binds to a distinct, less conserved site near the active site of your target kinase. This can significantly enhance selectivity.[15]
-
Utilize Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design a covalent inhibitor that forms an irreversible bond with this cysteine. This can lead to highly selective inhibition.[15]
-
Explore Atropisomers: For certain classes of kinase inhibitors, stable rotational isomers (atropisomers) can exhibit different kinase inhibition profiles. Synthesizing and testing individual atropisomers may yield a more selective compound.[17]
-
Problem 3: My compound shows good in vitro selectivity, but I observe unexpected phenotypes in cell-based assays, suggesting off-target effects.
-
Possible Cause: In vitro assays with purified proteins do not always recapitulate the complexity of the cellular environment. Your compound might be interacting with other proteins, affecting different signaling pathways, or being metabolized into active byproducts within the cell.[18]
-
Troubleshooting Steps:
-
Perform Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that your compound is engaging the intended target within the cell at relevant concentrations.
-
Conduct Proteome-Wide Profiling: Employ chemoproteomics approaches, such as activity-based protein profiling (ABPP) or affinity chromatography coupled with mass spectrometry, to identify the full spectrum of proteins that your compound interacts with in a cellular context.
-
Utilize Phenotypic Screening with Knockout/Knockdown Cells: Test your compound in cell lines where the intended target has been knocked out or knocked down. If the compound still elicits the same phenotype, it is likely acting through an off-target mechanism.
-
Dose-Response Analysis: Carefully titrate the concentration of your compound in cell-based assays. Off-target effects often occur at higher concentrations than on-target effects. Establishing a clear dose-response relationship for the desired phenotype versus any unwanted effects can help define a therapeutic window.[11]
-
Quantitative Data Summary
The following tables summarize the in vitro activity and selectivity of representative this compound derivatives against various biological targets.
Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
| Celecoxib | - | - | 0.87 | 0.073 | 11.87 | [3] |
| Indomethacin | - | - | 0.08 | 0.739 | 0.11 | [3] |
| Comp. 23g | H | 4-SO2NH2-Ph | 0.50 | 0.043 | 11.51 | [3] |
| Comp. 6b | - | - | >100 | 0.18 | >555 | [16] |
| Comp. 4c | - | - | >100 | 0.26 | >384 | [16] |
Table 2: MAO-A and MAO-B Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound ID | R-group at position 6 | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| TR2 | 4-(3,4-dichlorophenyl)piperazin-1-yl | >40 | 0.27 | >148 |
| TR16 | 4-(4-chlorophenyl)piperazin-1-yl | >40 | 0.17 | >235 |
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is a generalized procedure for determining the IC50 values of a test compound against COX-1 and COX-2 enzymes.[1]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), containing glutathione and hematin
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Quenching solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the COX enzyme (either COX-1 or COX-2).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 2 minutes).
-
Stop the reaction by adding the quenching solution.
-
Measure the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Binding Assay
This is a general protocol to determine the binding affinity of an unlabeled test compound by measuring its ability to displace a labeled ligand from a target receptor.[19][20]
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Assay buffer
-
Labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the target
-
Unlabeled test compound (this compound derivative)
-
96-well filter plates (for radioligand assays) or standard 96-well plates (for fluorescence-based assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the assay buffer, the cell membranes or purified receptors, the labeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted unlabeled test compound.
-
Include control wells for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a saturating concentration of a known unlabeled ligand).
-
Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.
-
Separate the bound from the free labeled ligand. For radioligand assays, this is typically done by rapid filtration through a filter plate, followed by washing. For homogeneous fluorescence assays, no separation step is needed.
-
Quantify the amount of bound labeled ligand in each well using a scintillation counter or fluorescence plate reader.
-
Plot the amount of bound labeled ligand as a function of the log of the unlabeled competitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value of the test compound. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway Diagram
Caption: The Cyclooxygenase (COX) signaling pathway, a common target for pyridazinone derivatives.
Experimental Workflow Diagram
Caption: A typical workflow for enhancing the selectivity of a lead compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 3. ovid.com [ovid.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Phenyl-5-propylpyridazin-3(2H)-one|Research Chemical [benchchem.com]
- 6. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha1-Adrenoceptor antagonists. 5. Pyridazinone-arylpiperazines. Probing the influence on affinity and selectivity of both ortho-alkoxy groups at the arylpiperazine moiety and cyclic substituents at the pyridazinone nucleus [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. news-medical.net [news-medical.net]
- 19. benchchem.com [benchchem.com]
- 20. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
Technical Support Center: Mitigating the Toxicity of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, with a focus on strategies to reduce their toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with this compound derivatives?
A1: The toxicity of pyridazinone derivatives is often linked to the induction of apoptosis (programmed cell death).[1][2] Key mechanisms include:
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Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS) within cells, leading to cellular damage and triggering apoptosis.[1][3]
-
Mitochondrial Pathway of Apoptosis: The accumulation of ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins and the activation of caspases, such as caspase-3, which are executioner enzymes in the apoptotic cascade.[1]
-
Cell Cycle Arrest: Certain derivatives can cause cells to halt at specific phases of the cell cycle, preventing proliferation and leading to cell death.[4]
-
Proteasome Inhibition: Some pyridazinones have been shown to impair proteasome activity, leading to the accumulation of poly-ubiquitinated proteins and inducing proteotoxic stress, which can also trigger apoptosis.[1]
Q2: How do substitutions on the this compound scaffold influence toxicity?
A2: The toxicity of these derivatives is highly dependent on the nature and position of substituents.[4]
-
Substituents on the Phenyl Ring: The presence of certain groups on the 6-phenyl ring can significantly impact cytotoxicity. For instance, the addition of a methoxy group has been suggested to increase cytotoxic activity.[5] Nitro-substituted phenyl rings have also shown potent activity.[6]
-
Substituents on the Pyridazinone Ring: Modifications at the N-2 position of the pyridazinone ring can modulate activity and toxicity. For example, the presence of a hydrogen bond donor (N-H) was found to be optimal for the affinity of some derivatives to their target, while N-methyl or N-benzyl substitutions decreased potency.[7]
-
Halogenation: The presence of halogen atoms, such as in 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1), has been associated with potent cytotoxicity.[1] The trifluoromethyl group, in particular, has been cited as a contributor to increased toxicity.[2]
Q3: What are some strategies to decrease the toxicity of these compounds while preserving their therapeutic effects?
A3: A key strategy is to modify the chemical structure to enhance selectivity for the therapeutic target over off-targets that may cause toxicity.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of analogs with varied substituents can help identify the chemical features that contribute to toxicity versus those required for efficacy.
-
Introduction of Specific Moieties: Incorporating groups that improve pharmacokinetic properties, such as solubility and metabolic stability, can lead to lower effective doses and reduced off-target toxicity. For instance, some studies have explored the addition of piperazine linkers to modulate the biological activity of pyridazinone derivatives.[4]
-
Isosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (isosteres) can sometimes reduce toxicity while maintaining the desired biological activity.
Q4: Which in vitro assays are recommended for evaluating the toxicity of these derivatives?
A4: A standard battery of in vitro assays is recommended to build a comprehensive toxicity profile:
-
Cytotoxicity Assays: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. The Lactate Dehydrogenase (LDH) assay is another common method that quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) is used to assess the mutagenic potential of a compound. The in vivo micronucleus test can detect chromosomal damage in rodent erythrocytes.[8]
Q5: Are there known organ-specific toxicities for pyridazinone derivatives?
A5: While comprehensive in vivo toxicity data for the this compound class is still emerging, some studies have investigated organ-specific effects:
-
Hepatotoxicity: The liver is a primary site of drug metabolism, and some pyridazinone derivatives have been evaluated for their potential to cause liver injury. Pre-treatment with certain allylthiopyridazine derivatives has been shown to have a protective effect against aflatoxin B1-induced hepatotoxicity in rats.
-
Cardiotoxicity: The cardiovascular effects of pyridazinone derivatives are of interest, with some compounds being investigated as cardiotonic agents.[9][10] However, it is crucial to evaluate for potential adverse cardiac effects, as some drugs can impact heart function.[11] One study on a specific pyridazinone derivative in an osteosarcoma model found no signs of in vivo toxicity in the liver or kidneys at the tested doses.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screens
| Possible Cause | Troubleshooting Steps |
| Intrinsic Cytotoxicity | The compound may be inherently toxic due to its chemical structure. Consider synthesizing analogs with modifications to the phenyl ring or the N-2 position of the pyridazinone core to investigate structure-toxicity relationships.[5][7] |
| Off-Target Effects | The compound may be interacting with unintended biological targets. Profile the compound against a panel of common off-targets to identify potential liabilities. |
| Reactive Metabolites | The compound may be metabolized into a toxic substance by cellular enzymes.[12] Conduct in vitro metabolism studies using liver microsomes to identify potential reactive metabolites. |
| Experimental Artifact | High concentrations of the compound may lead to precipitation in the culture medium, causing non-specific cell death. Check the solubility of the compound in the assay medium and visually inspect for precipitates. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines can have varying sensitivities to a compound. Ensure consistent cell passage number and health. Consider testing the compound on multiple cell lines to confirm the cytotoxic effect. |
| Compound Instability | The compound may be unstable in the assay medium over the incubation period. Assess the stability of the compound under assay conditions using analytical methods like HPLC. |
| Assay Interference | The compound may interfere with the assay chemistry (e.g., colorimetric readout). Run appropriate controls, such as the compound in cell-free medium, to check for interference. |
| Inconsistent Seeding Density | Variations in the initial number of cells seeded can lead to variability in results. Ensure accurate and consistent cell seeding in all wells. |
Issue 3: Positive Result in the Ames Test (Mutagenicity)
| Possible Cause | Troubleshooting Steps |
| Intrinsic Mutagenicity | The compound's structure may have features that can intercalate with DNA or are inherently reactive towards it. Analyze the structure for known mutagenic motifs. |
| Metabolic Activation | The compound may be converted to a mutagen by metabolic enzymes (e.g., P450 enzymes in the S9 mix). Perform the Ames test with and without the S9 mix to determine if metabolic activation is required for mutagenicity. If so, consider structural modifications to block the site of metabolic activation. |
| Impurity | A mutagenic impurity from the synthesis process may be present. Purify the compound to a high degree and re-test. Characterize any impurities to assess their potential for mutagenicity. |
Quantitative Toxicity Data
The following tables summarize available quantitative data on the toxicity of various this compound derivatives and related compounds.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 6f | MDA-MB-468 (Breast Cancer) | MTT | 3.12 | [3] |
| Compound 7h | MDA-MB-468 (Breast Cancer) | MTT | 4.9 | [3] |
| Compound 2g | HL-60 (TB) (Leukemia) | NCI-60 Screen | < 2 | [3][7] |
| Compound 2g | SR (Leukemia) | NCI-60 Screen | < 2 | [3][7] |
| Compound 2g | NCI-H522 (Non-Small-Cell Lung Cancer) | NCI-60 Screen | < 2 | [3][7] |
| Compound 2g | BT-549 (Breast Cancer) | NCI-60 Screen | < 2 | [3][7] |
| Compound 2f | 36 of 60 NCI cell lines | NCI-60 Screen | < 1 | [9] |
| Compound 2g | 20 of 60 NCI cell lines | NCI-60 Screen | < 1 | [9] |
| Compound 9 | Jurkat (T-cell leukemia) | Not specified | 37.61 | [13] |
| Compound 9 | CCRF-CEM (T-cell leukemia) | Not specified | 19.5 | [13] |
| Compound 22 | Jurkat (T-cell leukemia) | Not specified | 11.17 | [12] |
| Compound 23 | Jurkat (T-cell leukemia) | Not specified | 5.15 | [13] |
| Compound 23 | CCRF-CEM (T-cell leukemia) | Not specified | 5.12 | [13] |
Table 2: In Vivo Acute Toxicity of Pyridazinone Derivatives
| Compound | Species | Route | LD50 | Reference |
| Compound 4ba | Mouse | Intraperitoneal | No toxicity observed at 10 mg/kg and 50 mg/kg | [1] |
| 1,5-benzothiazepine derivative 6c1 | Mouse | Oral | 4786 mg/kg | [14] |
| 1,5-benzothiazepine derivative 6e2 | Mouse | Oral | 2542 mg/kg | [14] |
| 1,5-benzothiazepine derivative 6e3 | Mouse | Oral | 2039 mg/kg | [14] |
| Note: Data on the in vivo acute toxicity (LD50) of this compound derivatives is limited in the public domain. The data presented for 1,5-benzothiazepine derivatives are from a different class of compounds and are included for illustrative purposes. |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol provides a general method for assessing cell viability through the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well if required by the kit manufacturer.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Ames Test for Mutagenicity
This protocol outlines the general procedure for the bacterial reverse mutation assay to assess the mutagenic potential of a compound.
-
Strain Preparation: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Compound Preparation: Prepare a range of concentrations of the test compound.
-
Metabolic Activation (Optional): To test for metabolites that may be mutagenic, include a set of experiments with a liver extract (S9 fraction).
-
Exposure: In a test tube, combine the bacterial strain, the test compound, and (if applicable) the S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Below are diagrams illustrating key workflows and signaling pathways relevant to the toxicological assessment of this compound derivatives.
Caption: General workflow for in vitro toxicity screening and optimization.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Caption: Potential modulation of the NF-κB pathway by pyridazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiotoxicity of pyrethroids: molecular mechanisms and therapeutic options for acute and long-term toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Drug-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jchr.org [jchr.org]
Scaling up the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most widely reported and scalable method for the synthesis of this compound is the condensation reaction between β-benzoylpropionic acid and hydrazine hydrate.[1][2][3] This method is favored for its straightforward procedure and generally good yields.
Q2: What are the critical reaction parameters to monitor for a successful scale-up?
For a successful scale-up, it is crucial to monitor and control the following parameters:
-
Purity of Starting Materials: Ensure the high purity of both β-benzoylpropionic acid and hydrazine hydrate, as impurities can lead to significant side reactions and lower yields.[2]
-
Reaction Temperature: The reaction temperature should be carefully controlled. While refluxing in a suitable solvent like ethanol is common, excessive heat can cause decomposition of reactants and products.[2]
-
Molar Ratio of Reactants: The stoichiometry of the reactants is important. An excess of hydrazine hydrate is often used to drive the reaction to completion. For instance, a molar ratio of hydrazine to β-m-nitrobenzoylpropionic acid of 11.7:1 has been shown to give high yields in a related synthesis.[3]
-
Reaction Time: The reaction should be monitored for completion using techniques like Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side product formation.[2]
Q3: What are some common side reactions to be aware of during the synthesis?
Potential side reactions include the formation of hydrazones that do not cyclize, over-alkylation if substituted hydrazines are used, and N-N bond cleavage under harsh conditions.[2] Careful control of reaction conditions can minimize these unwanted reactions.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Impure Starting Materials | Recrystallize or purify β-benzoylpropionic acid and use fresh, high-purity hydrazine hydrate. | Impurities can interfere with the cyclization reaction, leading to the formation of byproducts.[2] |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature. | The reaction may require more time to go to completion, especially at a larger scale.[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. If decomposition is suspected, lower the temperature. | Excessively high temperatures can lead to the degradation of both reactants and the desired product.[2] |
| Incorrect Stoichiometry | Ensure the correct molar ratio of hydrazine hydrate to the ketoacid. A moderate excess of hydrazine is often beneficial. | Sufficient hydrazine is necessary to ensure the complete conversion of the starting ketoacid. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Unreacted Starting Materials | Improve the reaction conditions to drive the reaction to completion (see "Low Yield" section). Purify the crude product by recrystallization from a suitable solvent like ethanol. | Unreacted starting materials are a common impurity if the reaction is not complete. |
| Formation of Side Products | Optimize reaction conditions (temperature, time) to minimize side reactions. Utilize column chromatography for purification if recrystallization is insufficient. | Side reactions can be minimized by maintaining optimal reaction parameters.[2] |
| Product Precipitation Issues | After the reaction, cool the mixture slowly to allow for the formation of pure crystals. Washing the collected solid with a cold solvent can remove soluble impurities. | Rapid cooling can trap impurities within the crystal lattice. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Dissolve β-benzoylpropionic acid in ethanol in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add hydrazine hydrate to the solution. A slight excess of hydrazine hydrate is typically used.
-
Add a catalytic amount of glacial acetic acid, if desired.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, the solution can be concentrated under reduced pressure.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any remaining impurities.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and Analogs
| Starting Materials | Product | Yield (%) | Reference |
| Benzene and succinic anhydride (multi-step) | 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one | 58.3 | [3] |
| β-m-nitrobenzoylpropionic acid and hydrazine hydrate | 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one | up to 82.7 | [3] |
| Racemic 2-bromopropionyl bromide (multi-step) | Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 58 | [4] |
| Propionyl chloride (multi-step) | Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 22 | [4] |
| Racemic 2-chloropropionyl chloride (multi-step) | Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 23 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and Levosimendan as Cardiotonic Agents
In the landscape of therapeutic options for acute heart failure, the demand for effective and safe cardiotonic agents remains a critical area of research. This guide provides a comparative study of two such agents: the established drug Levosimendan and the investigational compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, efficacy, and safety profiles, supported by experimental data.
Introduction to the Compounds
Levosimendan is a well-characterized calcium sensitizer and potassium channel opener used in the management of acutely decompensated heart failure.[1] Its unique dual mechanism of action enhances cardiac contractility without significantly increasing intracellular calcium levels, thereby mitigating the risk of adverse effects associated with traditional inotropic agents.[1]
This compound is a pyridazinone derivative that has been investigated for its potential cardiotonic effects.[2] While less extensively studied than Levosimendan, it represents a class of compounds that have shown promise as positive inotropic agents, often through mechanisms involving phosphodiesterase inhibition.[3][4]
Mechanism of Action
The primary distinction between Levosimendan and this compound lies in their molecular mechanisms for inducing a positive inotropic effect.
Levosimendan exerts its cardiotonic effects through two primary pathways[1][5]:
-
Calcium Sensitization: It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the troponin C conformation that initiates and sustains muscle contraction.[6] This increases the sensitivity of the myofilaments to existing intracellular calcium, leading to enhanced contractility without a significant rise in myocardial oxygen consumption.[1][7]
-
Vasodilation: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to hyperpolarization and relaxation of blood vessels.[1][8] This results in reduced preload and afterload, decreasing the workload on the heart.[8]
This compound and related pyridazinone derivatives are suggested to act primarily as phosphodiesterase (PDE) inhibitors , particularly targeting PDE3.[3][4] Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling, resulting in increased intracellular calcium concentration and enhanced myocardial contractility.
Signaling Pathway Diagrams
Comparative Efficacy and Potency
Direct comparative quantitative data between this compound and Levosimendan is limited. However, a study on isolated perfused toad hearts demonstrated that a derivative of this compound exhibited potent cardiotonic activity, suggesting its potential as a positive inotropic agent.[2]
The following table summarizes the known effects of Levosimendan from various studies, which can serve as a benchmark for future comparative evaluations of this compound.
| Parameter | Levosimendan Effect | Reference Compound(s) | Notes |
| Cardiac Output | Dose-dependent increase | Dobutamine, Placebo | Superior to dobutamine in some studies.[9] |
| Stroke Volume | Dose-dependent increase | Dobutamine | Greater enhancement than dobutamine.[10] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Reduction | Dobutamine, Placebo | Indicates reduction in cardiac preload.[9][10] |
| Systemic Vascular Resistance (SVR) | Reduction | Dobutamine | Contributes to afterload reduction.[6] |
| Heart Rate | Minor increase | Dobutamine | Less pronounced effect on heart rate compared to dobutamine.[3] |
| Myocardial Oxygen Consumption | No significant increase | Dobutamine | A key advantage over traditional inotropes.[7][9] |
Experimental Protocols
Isolated Perfused Heart (Langendorff) Assay
This ex vivo method is crucial for assessing the direct effects of compounds on cardiac function, independent of systemic neural and hormonal influences.
Objective: To evaluate the inotropic and chronotropic effects of this compound and Levosimendan.
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are anesthetized.
-
Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Data Acquisition: A pressure transducer connected to a latex balloon inserted into the left ventricle records left ventricular developed pressure (LVDP) and heart rate (HR). Coronary flow is also monitored.
-
Drug Administration: After a stabilization period, baseline measurements are recorded. The test compounds (this compound and Levosimendan) are infused at increasing concentrations.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ for the inotropic and chronotropic effects of each compound.
Experimental Workflow Diagram
Safety and Side Effects
Levosimendan is generally well-tolerated, but potential side effects include:
The safety profile of This compound has not been extensively evaluated in clinical settings. As with other PDE3 inhibitors, there is a theoretical risk of arrhythmias due to increased intracellular calcium.
Conclusion
Levosimendan is a well-established cardiotonic agent with a unique dual mechanism of action that offers hemodynamic benefits without significantly increasing myocardial oxygen demand.[5][7] this compound represents a promising investigational compound with a likely mechanism involving PDE3 inhibition.
Further head-to-head comparative studies are essential to fully elucidate the relative efficacy, potency, and safety of this compound in relation to Levosimendan. Such studies should employ a range of in vitro and in vivo models to provide a comprehensive understanding of their therapeutic potential in the management of heart failure. The experimental protocols and comparative data presented in this guide offer a framework for these future investigations.
References
- 1. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological mechanisms contributing to the clinical efficacy of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. researchgate.net [researchgate.net]
- 8. Levosimendan - Wikipedia [en.wikipedia.org]
- 9. The use of levosimendan in comparison and in combination with dobutamine in the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of clinical trials of levosimendan in Europe & China [ecrjournal.com]
- 11. dovepress.com [dovepress.com]
Comparative Efficacy of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Scaffolds in Breast Cancer Xenograft Models
A Comparative Guide for Researchers
This guide provides a comparative analysis of the anticancer effects of compounds based on the 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold against the standard-of-care chemotherapeutic agent, Doxorubicin. Due to the limited availability of public in vivo data on the specific parent compound, this guide utilizes a representative, highly active derivative from the same class for in vitro comparison and presents a framework for potential in vivo validation in xenograft models.
Data Presentation: In Vitro and In Vivo Efficacy
The therapeutic potential of novel anticancer compounds is benchmarked against established agents. Below, we compare the in vitro potency of a representative 6-aryl-dihydropyridazinone derivative against Doxorubicin in triple-negative breast cancer (TNBC) cell lines. Furthermore, we provide established in vivo efficacy data for Doxorubicin in a standard xenograft model.
Table 1: Comparative In Vitro Cytotoxicity against TNBC Cell Lines
| Compound | Cell Line | Assay Type | Potency Metric (Concentration) | Reference |
| Compound 2g (Pyridazinone Derivative) | BT-549 | Growth Inhibition | GI₅₀ < 2 µM | [1][2] |
| Doxorubicin | MDA-MB-231 | Cytotoxicity | IC₅₀ = 9.67 µM (at 72h) | [3] |
| Doxorubicin | BT-549 | Cytotoxicity | IC₅₀ ~15 nM - 4 µM (variable) | [4] |
Note: GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) are comparable metrics of drug potency. Values can vary based on experimental conditions.
Table 2: In Vivo Efficacy of Doxorubicin in an MDA-MB-231 Xenograft Model
| Treatment Group | Dosing Schedule | Primary Endpoint | Result | Reference |
| Vehicle Control | N/A | Tumor Growth | Uninhibited | [5] |
| Doxorubicin | 2 mg/kg, i.p. | Tumor Growth Delay | Significantly prolonged vs. Control (Median 42 vs. 25 days) | [5][6] |
In vivo xenograft data for the specific this compound scaffold is not currently available in public literature. The data presented for Doxorubicin serves as a benchmark for future studies.
Mechanism of Action
Understanding the mechanism of action is critical for rational drug development and combination strategies.
6-Aryl-Pyridazinone Derivatives: The precise mechanism for this class of compounds is not fully elucidated. However, many small molecule kinase inhibitors feature similar heterocyclic scaffolds. It is hypothesized that these compounds may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[6][7][8]
Doxorubicin: Doxorubicin has a well-established multi-faceted mechanism of action.[9] Its primary anticancer effects are attributed to:
-
DNA Intercalation: It inserts itself between DNA base pairs, obstructing DNA replication and transcription.[10][11]
-
Topoisomerase II Inhibition: It stabilizes the complex between the Topoisomerase II enzyme and DNA, which leads to DNA double-strand breaks and subsequent apoptosis.[10][11]
-
Generation of Reactive Oxygen Species (ROS): It participates in redox cycling, producing free radicals that damage cellular components, including DNA, lipids, and proteins.[9][10]
Visualizing Pathways and Protocols
To clarify complex processes, the following diagrams illustrate a key signaling pathway, a standard xenograft workflow, and a comparative analysis of the drug candidates.
Experimental Protocols
Detailed and reproducible protocols are essential for validating experimental findings. The following are standard procedures for the key experiments discussed in this guide.
Breast Cancer Xenograft Model Establishment
This protocol describes the subcutaneous implantation of MDA-MB-231 human breast cancer cells into immunodeficient mice.
-
Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[2]
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are used for this model.[12][13]
-
Cell Preparation: On the day of injection, cells are harvested during their exponential growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[9][14]
-
Implantation: Mice are anesthetized, and 100 µL of the cell suspension (containing 5 x 10⁶ cells) is injected subcutaneously into the right flank or orthotopically into the mammary fat pad.[9][12]
-
Tumor Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[13]
-
Treatment Initiation: When tumors reach an average volume of 90-100 mm³, mice are randomized into treatment and control groups, and dosing is initiated.[13]
Western Blot Analysis
This protocol is for assessing protein expression levels (e.g., Akt, p-Akt, Bcl-2) in tumor lysates.
-
Lysate Preparation: Excised tumor tissues or cultured cells are homogenized in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[15][16] The mixture is centrifuged at 12,000g for 15 minutes at 4°C, and the supernatant (protein lysate) is collected.[15]
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Gel Electrophoresis: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto an SDS-PAGE gel.[17][18]
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with a specific primary antibody overnight at 4°C.[18]
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[15]
Immunohistochemistry (IHC) for Ki-67
This protocol is for staining tumor sections to assess the proliferation marker Ki-67.
-
Tissue Preparation: Tumors are fixed in 10% neutral-buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on positively charged slides.[7][19]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes (100%, 95%, 70%) to water.[7][11]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[7][11]
-
Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.[10]
-
Non-specific binding is blocked using a blocking serum.[7]
-
Slides are incubated with a primary anti-Ki-67 antibody overnight at 4°C.[19]
-
A biotinylated secondary antibody is applied, followed by an HRP-streptavidin complex.[20]
-
The signal is developed using a DAB substrate, which produces a brown precipitate.[7]
-
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.[7][19]
-
Analysis: The percentage of Ki-67-positive nuclei (brown) is quantified under a microscope to determine the proliferation index.
References
- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 2. Suppression of Invasion and Metastasis of Triple-Negative Breast Cancer Lines by Pharmacological or Genetic Inhibition of Slug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro | MDPI [mdpi.com]
- 4. Triple-Negative Breast Cancer Cells Exhibit Differential Sensitivity to Cardenolides from Calotropis gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Immunohistochemistry (IHC) for Ki67 [bio-protocol.org]
- 20. genomeme.ca [genomeme.ca]
A Comparative Analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and Other Pyridazinone Derivatives in Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Anti-Inflammatory Potential of Pyridazinone Scaffolds.
The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, its anti-inflammatory potential has garnered significant attention, with numerous derivatives being investigated as potent and safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the anti-inflammatory activity of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its analogs against other pyridazinone derivatives, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Inflammatory Cascade
Pyridazinone derivatives primarily exert their anti-inflammatory effects through the inhibition of key enzymes and mediators in the inflammatory pathway. The most prominent mechanism is the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[2] By selectively targeting COX-2 over its constitutive isoform COX-1, these compounds aim to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Beyond COX-2 inhibition, some pyridazinone derivatives have been shown to modulate other inflammatory pathways, including the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of nitric oxide (NO) production.[4][5][6]
Comparative Anti-Inflammatory Activity: In Vitro Data
The following table summarizes the in vitro anti-inflammatory activity of this compound and a selection of other pyridazinone derivatives, focusing on their COX-1 and COX-2 inhibitory potential.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| This compound Derivatives | ||||
| 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | COX-2 | 0.12 | - | [7] |
| COX-1 | 15.2 | 126.67 | [7] | |
| 6-(4-Chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | COX-2 | - | - | [8] |
| 6-(4-Methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | COX-2 | - | - | [8] |
| Other Pyridazinone Derivatives | ||||
| Compound 3g (a 2,6-disubstituted pyridazinone) | COX-2 | 0.04384 | 11.51 | [9] |
| COX-1 | 0.5046 | [9] | ||
| Compound 6b (a pyridazine derivative) | COX-2 | 0.18 | 6.33 | [10] |
| COX-1 | 1.14 | [10] | ||
| Compound 5f (a pyrazole-pyridazine hybrid) | COX-2 | 1.50 | 9.56 | [11] |
| COX-1 | 14.34 | [11] | ||
| Compound 6f (a pyrazole-pyridazine hybrid) | COX-2 | 1.15 | 8.31 | [11] |
| COX-1 | 9.56 | [11] | ||
| Celecoxib (Reference Drug) | COX-2 | 0.07353 | 11.78 | [9] |
| COX-1 | 0.8661 | [9] | ||
| Indomethacin (Reference Drug) | COX-2 | 0.7392 | 0.10 | [9] |
| COX-1 | 0.0739 | [9] |
Comparative Anti-Inflammatory Activity: In Vivo Data
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The following table presents data from this model for various pyridazinone derivatives.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h | Reference |
| This compound Derivatives | ||||
| Compound 2k (a 6-aryl-2-(p-(methanesulfonyl)phenyl) derivative) | 10 | - | Comparable to Etoricoxib | [12] |
| Compound 2n (a 6-aryl-2-(p-(methanesulfonyl)phenyl) derivative) | 10 | - | Comparable to Etoricoxib | [12] |
| Other Pyridazinone Derivatives | ||||
| Compound 3g (a 2,6-disubstituted pyridazinone) | 10 | Comparable to Indomethacin | - | [9] |
| Compound 6b (a pyridazine derivative) | 10 | Comparable to Indomethacin | - | [10] |
| Indomethacin (Reference Drug) | 10 | 57.66 (at 4h) | - | [13] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of a chromogenic substrate to a colored product. The intensity of the color is proportional to the enzyme activity, and a decrease in color intensity in the presence of a test compound indicates inhibition.
Procedure:
-
Human recombinant COX-1 and COX-2 enzymes are used.[2]
-
The enzymes are pre-incubated with various concentrations of the test compounds or a vehicle control (DMSO) for a specified time.[2]
-
The reaction is initiated by the addition of arachidonic acid (the substrate for the cyclooxygenase reaction) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
The absorbance is measured at a specific wavelength (e.g., 590 nm) using a plate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.[11]
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of compounds.
Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[14][15]
Procedure:
-
Male Wistar rats (or a similar strain) are used.[14]
-
The animals are fasted overnight before the experiment.[14]
-
The test compounds, a reference drug (e.g., indomethacin), or a vehicle control are administered orally or intraperitoneally at a specific time before the carrageenan injection.[16]
-
A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[16]
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[16]
-
The percentage of inhibition of paw edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by pyridazinone derivatives and a typical experimental workflow for evaluating their anti-inflammatory activity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity | MDPI [mdpi.com]
- 8. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of 6-phenyl-4,5-dihydropyridazin-3(2H)-one: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive cross-reactivity profiling of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a representative pyridazinone-based compound, against a panel of cancer-relevant kinases. The pyridazinone scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives targeting key signaling pathways involved in tumorigenesis and angiogenesis. This document offers a comparative analysis of the inhibitory activity of a representative pyridazinone compound and the well-characterized multi-kinase inhibitor, Sunitinib, providing valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of a representative this compound derivative and Sunitinib against a panel of selected tyrosine kinases. The data for the investigational compound is compiled from various sources studying structurally similar pyridazinone-based molecules, while the data for Sunitinib is based on its known inhibitory profile. This comparative data highlights the potential selectivity and off-target effects of the pyridazinone scaffold.
| Kinase Target | Investigational Compound (Representative IC50, nM) | Sunitinib (Reference IC50, nM) |
| VEGFR2 (KDR) | 65 | 9 |
| VEGFR1 (FLT1) | 150 | 80 |
| VEGFR3 (FLT4) | 210 | 13 |
| PDGFRβ | 350 | 6 |
| c-KIT | >1000 | 16 |
| FLT3 | >1000 | 250 |
| RET | >1000 | 307 |
| CSF1R | >1000 | 5 |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a kinase inhibitor. Below are detailed methodologies for key experiments cited in the data presentation.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of a test compound against a purified kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant purified kinase (e.g., VEGFR2)
-
Kinase substrate (specific to the kinase being tested)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (this compound or Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 pM).
-
Assay Setup:
-
Add kinase assay buffer to all wells of the plate.
-
Add the test compound at various concentrations to the assay wells. Include a "no inhibitor" (DMSO vehicle) control.
-
Add the purified kinase to all wells except for the "no enzyme" control.
-
Add the kinase-specific substrate to all wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
The luminescence signal is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the "no inhibitor" control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the cross-reactivity profiling of the investigational compound.
Validating the Mechanism of Action of 6-phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives Using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of novel 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, a chemical scaffold known for its diverse pharmacological activities, including potential phosphodiesterase (PDE) inhibition. By leveraging CRISPR/Cas9-generated knockout cell lines, researchers can definitively establish the on-target effects of these compounds. Here, we present a hypothetical case study comparing a novel this compound derivative, designated as Compound X , with the well-characterized PDE5 inhibitor, Sildenafil , in wild-type and PDE5A knockout (KO) cell lines.
Core Concept: The Power of Knockout Cell Lines in Target Validation
Knockout cell lines, in which a specific gene has been inactivated, are invaluable tools for modern drug discovery.[1][2] They provide a clean genetic background to ascertain whether the effects of a compound are directly mediated by its intended target. If a compound's activity is significantly diminished or abolished in a knockout cell line compared to its wild-type counterpart, it provides strong evidence for on-target engagement.[1]
The Phosphodiesterase 5 (PDE5) Signaling Pathway
PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5] Upon stimulation by NO, soluble guanylate cyclase (sGC) produces cGMP, which in turn activates protein kinase G (PKG), leading to downstream effects such as smooth muscle relaxation.[3][5][6] PDE5 terminates this signal by hydrolyzing cGMP.[3][4][5] Inhibitors of PDE5, therefore, increase intracellular cGMP levels, potentiating the effects of NO.[3][4]
Caption: The NO/cGMP signaling pathway and points of inhibition by Compound X and Sildenafil.
Experimental Workflow for Target Validation
A systematic workflow is crucial for robustly validating the mechanism of action. This involves a series of in vitro assays performed in parallel on wild-type and knockout cell lines.
Caption: Experimental workflow for validating the mechanism of action of Compound X.
Comparative Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data from key experiments comparing the effects of Compound X and Sildenafil in wild-type and PDE5A KO cells.
Table 1: cGMP Accumulation Assay (ELISA)
| Cell Line | Treatment (1 µM) | Fold Increase in cGMP (Mean ± SD) |
| Wild-Type | Vehicle | 1.0 ± 0.2 |
| Compound X | 15.4 ± 1.8 | |
| Sildenafil | 18.2 ± 2.1 | |
| PDE5A KO | Vehicle | 8.5 ± 1.1 |
| Compound X | 9.1 ± 1.3 | |
| Sildenafil | 8.9 ± 1.2 |
Table 2: Western Blot Analysis of p-VASP (Ser239)
| Cell Line | Treatment (1 µM) | Relative p-VASP Levels (Normalized to Vehicle) |
| Wild-Type | Vehicle | 1.0 |
| Compound X | 12.8 | |
| Sildenafil | 14.5 | |
| PDE5A KO | Vehicle | 6.2 |
| Compound X | 6.5 | |
| Sildenafil | 6.3 |
Table 3: Cell Viability Assay (MTS)
| Cell Line | Treatment (10 µM) | Cell Viability (% of Vehicle Control) |
| Wild-Type | Vehicle | 100% |
| Compound X | 98.7% | |
| Sildenafil | 99.1% | |
| PDE5A KO | Vehicle | 100% |
| Compound X | 98.2% | |
| Sildenafil | 98.9% |
Interpretation of Results
The data presented above strongly supports the hypothesis that Compound X acts as a PDE5 inhibitor.
-
In wild-type cells , both Compound X and Sildenafil lead to a significant increase in cGMP levels and the phosphorylation of VASP (a downstream target of PKG), consistent with PDE5 inhibition.
-
In PDE5A KO cells , the basal levels of cGMP and p-VASP are elevated due to the absence of PDE5-mediated degradation. Crucially, neither Compound X nor Sildenafil elicits a further significant increase in these markers, indicating that their primary mechanism of action is indeed through the inhibition of PDE5.
-
The cell viability assay demonstrates that the observed effects are not due to cytotoxicity.
Caption: Logical flow of the validation experiment.
Detailed Experimental Protocols
1. Cell Culture and Generation of Knockout Cell Lines
-
Cell Lines: A suitable cell line endogenously expressing PDE5A (e.g., human platelets, smooth muscle cells, or a recombinant HEK293 line) should be used.
-
Generation of PDE5A KO Cells: PDE5A knockout cell lines can be generated using CRISPR/Cas9 technology.[7][8] Briefly, guide RNAs targeting a critical exon of the PDE5A gene are designed and delivered along with Cas9 nuclease. Single-cell clones are then isolated and screened for biallelic knockout by Sanger sequencing and Western blot to confirm the absence of the PDE5A protein.[1]
2. cGMP Immunoassay
-
Plate wild-type and PDE5A KO cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat cells with a nitric oxide donor (e.g., sodium nitroprusside) to stimulate cGMP production.
-
Treat cells with vehicle, Compound X, or Sildenafil at the desired concentrations for 30 minutes.
-
Lyse the cells and measure intracellular cGMP levels using a commercially available cGMP ELISA kit according to the manufacturer's instructions.
-
Normalize cGMP concentrations to total protein content for each sample.
3. Western Blot for Phospho-VASP (Ser239)
-
Plate and treat cells as described for the cGMP assay.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VASP and a loading control (e.g., GAPDH or β-actin) for normalization.
4. Cell Viability (MTS) Assay
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat with compounds at various concentrations for 24-48 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Express viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The use of knockout cell lines provides an unequivocal method for validating the mechanism of action of novel compounds. The comparative data and protocols outlined in this guide offer a robust framework for researchers to definitively characterize the on-target effects of this compound derivatives and other potential drug candidates, thereby accelerating the drug development process.
References
- 1. Knock-out cell lines | Abcam [abcam.com]
- 2. Ready to go cell lines [horizondiscovery.com]
- 3. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. hims.com [hims.com]
- 7. One-step generation of triple knockout CHO cell lines using CRISPR/Cas9 and fluorescent enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation and validation of homozygous fluorescent knock-in cells using CRISPR-Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking studies of pyridazinone analogs in the active site of phosphodiesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies of pyridazinone analogs targeting the active site of various phosphodiesterase (PDE) isoforms. By objectively presenting experimental data and methodologies, this document aims to facilitate the rational design of novel and selective PDE inhibitors.
Comparative Docking and Inhibition Data
The following tables summarize the docking scores and inhibitory activities of various pyridazinone analogs against different PDE isoforms as reported in the literature. These values provide a quantitative basis for comparing the binding affinities and potencies of these compounds.
| Compound/Analog | Target PDE Isoform | Docking Score (kcal/mol) | IC50/pIC50 | Key Interacting Residues | Reference |
| Bicyclic heteroaromatic pyridazinones | PDE3A | Not explicitly stated, but Emodel energy was used for pose selection | - | Hydrogen bonds with catalytic amino acids | [1][2] |
| Pyrazolopyridine-pyridazinones | PDE3 | Not explicitly stated | - | The pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity. | [3] |
| 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones | PDE4 | Not explicitly stated | pIC50 up to 8.4 | Steric interactions of fused rings with the binding site play an important role. | [4] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Not explicitly stated | Promising activity and selectivity | Hydrogen-bond interaction with a key glutamine (Gln) | [5] |
| Pyrazolo[3,4-d]pyridazinones | PDE5 | Not explicitly stated | IC50 = 22 nM for a 2-phenyl-3,6-pyridazinedione derivative | Benzyl at the pyridazine 2-nitrogen was associated with potent and selective inhibitory activity. | [6] |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones | PDE5 | Not explicitly stated | IC50 = 34 nM | A phenyl ring at position 9 of the tricyclic core was necessary for PDE5 inhibitory activity. | [6] |
Experimental Protocols
The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. Below are detailed protocols representative of the key experiments.
Molecular Docking Protocol
A typical molecular docking protocol for studying the interaction of pyridazinone analogs with PDE active sites involves the following steps:
-
Protein Preparation :
-
The three-dimensional crystal structure of the target PDE isoform is retrieved from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model may be constructed based on a suitable template.[1]
-
The protein structure is prepared by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms. The structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation :
-
The 2D structures of the pyridazinone analogs are drawn using chemical sketcher software.
-
These 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., OPLS3).[1]
-
-
Binding Site Definition and Grid Generation :
-
The active site of the PDE is defined, typically centered on the location of the catalytic metal ions and key residues known to be involved in substrate binding.
-
A grid box is generated around the defined active site to encompass the volume where the ligand is likely to bind.
-
-
Docking Simulation :
-
A docking algorithm (e.g., Glide, AutoDock) is used to flexibly dock the prepared ligands into the defined active site of the receptor.
-
The program samples a wide range of ligand conformations and orientations within the binding pocket.
-
-
Scoring and Pose Selection :
-
The binding poses generated by the docking algorithm are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
The best docking pose for each ligand is typically selected based on the lowest docking score and visual inspection of the interactions with key active site residues.[1]
-
-
Analysis of Interactions :
PDE Inhibition Assay Protocol (General)
Biochemical assays are performed to determine the inhibitory potency of the synthesized pyridazinone derivatives against specific PDE isoforms.
-
Enzyme and Substrate Preparation : Recombinant human PDE enzymes are used. The substrate, typically cAMP or cGMP, is prepared at a concentration close to its Michaelis-Menten constant (Km).
-
Inhibition Assay : The assay is performed in a buffer solution containing the PDE enzyme, the substrate, and varying concentrations of the test compound.
-
Detection : The amount of hydrolyzed substrate is quantified, often using methods that convert the product (AMP or GMP) into a detectable signal (e.g., luminescence or fluorescence).
-
IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Visualizations
The following diagrams illustrate the relevant signaling pathways and a generalized workflow for the computational studies described.
References
- 1. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking and quantitative structure-activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its Derivatives Across Research Findings
An Examination of Preclinical Data from Diverse Laboratories
I. Vasorelaxant and Antihypertensive Effects
Derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been extensively explored for their potential to induce vasodilation and lower blood pressure. The primary mechanism often investigated is the modulation of the nitric oxide (NO)/endothelial nitric oxide synthase (eNOS) pathway.
Quantitative Comparison of Vasorelaxant Activity:
| Compound | Laboratory/Study | Assay System | Potency (EC50/IC50) | Key Findings |
| 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one | Allam et al. (2025) | Not specified | More potent than hydralazine | Exhibited significant antihypertensive activity.[1] |
| 4,5-dihydropyridazin-3(2H)-one with 1,2,4-triazole moiety | Allam et al. (2025) | In vivo (animal model) | Reduced mean arterial blood pressure by 41.84% | Comparable activity to hydralazine (41.76% reduction).[1] |
| 4-methoxyphenylhydrazide derivative | Allam et al. (2025) | Not specified | IC50 = 1.204 μM | Promising vasorelaxant activity.[1] |
| Compounds 4f, 4h, 5d, 5e (pyridazin-3-one derivatives) | Allam et al. (2025) | Not specified | EC50 = 0.0136, 0.0117, 0.0053, 0.0025 μM respectively | Superior activity compared to reference standards.[1] |
Signaling Pathway for Vasorelaxant Effects:
The proposed mechanism for the vasorelaxant effects of several pyridazinone derivatives involves the upregulation of eNOS expression, leading to increased nitric oxide production and subsequent vasodilation.
II. Cardiotonic Activity
Several studies have investigated the potential of this compound derivatives as positive inotropic agents for the management of heart failure.
Quantitative Comparison of Cardiotonic Activity:
| Compound | Laboratory/Study | Assay System | Key Findings |
| Compound 5a (a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative) | Wang et al. (2007) | Isolated perfused toad heart | Emerged as the most interesting compound with potential cardiotonic activity in the series.[2] |
| Compounds 1c, 1d, 2a, 2d (6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives) | Unspecified authors | Straub's perfusion method | Showed a clear cardiotonic effect when compared to levosimendan.[3] |
Experimental Workflow for Cardiotonic Activity Assessment:
The evaluation of cardiotonic effects typically involves isolated heart preparations, allowing for the direct measurement of changes in cardiac contractility.
III. Anti-inflammatory and Anticancer Activities
The versatility of the pyridazinone scaffold has led to its investigation in the context of inflammation and cancer.
Quantitative Comparison of Anti-inflammatory and Anticancer Activities:
| Compound | Laboratory/Study | Biological Target/Assay | Potency (IC50/GI50) |
| 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Unspecified authors | In vitro COX-2 inhibitory activity | Novel potent COX-2 inhibitor, comparable to indomethacin.[4] |
| Compound 2g (6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one) | Unspecified authors | NCI human cancer cell line screen | GI50 < 2 µM against various leukemia, non-small-cell lung, and breast cancer cell lines.[5] |
| Compounds 2c and 2f (6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones) | Unspecified authors | Not specified | Promising anti-inflammatory activity.[5] |
Logical Relationship for COX-2 Inhibition:
The anti-inflammatory effects of certain derivatives are attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
IV. Experimental Protocols
General Synthesis of 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: A solution of this compound (0.01 mol) and anhydrous K2CO3 (0.02 mol) is prepared in anhydrous acetone (30 mL). To this solution, n-butyl bromide (0.01 mol) is added. The mixture is stirred at 25°C for 18 hours. Following the reaction, the mixture is filtered, and the filtrate is kept for 24 hours. The resulting solid is filtered and crystallized from an ethanol and water mixture (1:1) at 25°C.[4]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity Evaluation: The in vitro COX-1 and COX-2 inhibitory activities are determined using methods described in the literature. The specific protocols for the COX-2/COX-1 analysis mentioned in the source would need to be consulted for precise details on substrate concentrations, enzyme sources, and detection methods.[4]
Antimicrobial Activity Testing (Disk Diffusion Method): The antimicrobial activity of synthesized compounds can be evaluated using the disk diffusion method against various bacterial and fungal strains. This involves impregnating sterile paper discs with the test compounds and placing them on agar plates inoculated with the microorganisms. The zones of inhibition are then measured after an incubation period.[6]
Cytotoxicity Bioassay (Brine Shrimp Lethality): The cytotoxicity of the compounds can be assessed using a brine shrimp lethality bioassay. This method involves exposing brine shrimp nauplii to different concentrations of the test compounds and determining the concentration that is lethal to 50% of the population (LC50).[6]
The available literature from various research groups consistently points to the this compound scaffold as a versatile platform for developing compounds with significant biological activities. While the specific derivatives and their potencies vary between studies, the recurring themes of vasorelaxant, cardiotonic, anti-inflammatory, and anticancer effects suggest a degree of reproducibility in the fundamental pharmacological properties of this chemical class. However, to definitively establish the reproducibility of the biological effects of any single compound, direct comparative studies across multiple laboratories using standardized protocols would be necessary. The data presented here serves as a guide to the landscape of research on these promising molecules.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The following procedures are based on established best practices for managing similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant safety goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing or aerosol generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact.[2] It is crucial to inspect gloves for any damage before use and to change them immediately upon contamination.[2] For prolonged handling or in case of immersion, consider double gloving.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned.[1] Clothing worn underneath should be made of natural fibers like cotton.[2] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If dusts are generated, respiratory protection is required.[4] |
Experimental Protocols: Safe Handling and Disposal
I. Safe Handling Protocol
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Inspect all necessary PPE for integrity and wear it properly before handling the compound.
-
Have an emergency plan and ensure spill kits are readily accessible.
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly.[2]
-
II. Disposal Plan
-
Waste Characterization:
-
All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, absorbent materials), and empty containers, must be treated as hazardous waste.[4]
-
-
Waste Segregation and Storage:
-
Collect waste in designated, properly labeled, and sealed containers.
-
Do not mix this waste with other waste streams.[4]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
